6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-1H-pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXIGTYJDLGWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436385 | |
| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-99-7 | |
| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is limited. This guide summarizes the existing information and provides inferred properties and methodologies based on structurally related compounds. All inferred information should be experimentally verified.
Core Properties
This compound, also known as 6-Hydroxypyrazine-2-carboxylic acid, is a heterocyclic organic compound. Its structure consists of a pyrazinone ring with a carboxylic acid substituent.
Physicochemical Properties
Quantitative data for the target molecule is sparse. The following table summarizes the available and predicted information.
| Property | Value | Source |
| CAS Number | 13924-99-7 | [1][2] |
| Molecular Formula | C₅H₄N₂O₃ | [2] |
| Molecular Weight | 140.10 g/mol | [2] |
| Density | 1.63 g/cm³ | [1][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| SMILES Code | O=C(C(N1)=CN=CC1=O)O | [2] |
Synthesis and Experimental Protocols
Potential Synthetic Pathway
A plausible synthetic route could involve the condensation of glyoxylic acid with an appropriate α-amino amide, followed by cyclization and oxidation. The following diagram illustrates a generalized workflow for the synthesis of pyrazinone derivatives, which could be adapted for the target molecule.
Caption: Generalized workflow for the synthesis of 2(1H)-pyrazinone derivatives.
Example Experimental Protocol (Inferred)
The following is a hypothetical, generalized protocol for the synthesis of a pyrazinone carboxylic acid derivative, which would require significant optimization for the target molecule.
Materials:
-
α-Amino acid amide (e.g., 2-amino-2-carbamoyl-acetic acid)
-
A 1,2-dicarbonyl compound (e.g., glyoxal)
-
Solvent (e.g., ethanol, water)
-
Acid or base catalyst (optional)
-
Oxidizing agent (e.g., air, mild oxidant)
Procedure:
-
Condensation: Dissolve the α-amino acid amide and the 1,2-dicarbonyl compound in a suitable solvent. The reaction may be heated or catalyzed to facilitate the initial condensation reaction to form an intermediate.
-
Cyclization: The intermediate is then heated, potentially with the addition of a dehydrating agent, to induce cyclization and form the dihydropyrazinone ring.
-
Oxidation: The resulting dihydropyrazinone is oxidized to the aromatic pyrazinone. This can sometimes be achieved by bubbling air through the reaction mixture or by using a mild chemical oxidant.
-
Purification: The final product is isolated and purified using standard techniques such as crystallization, and column chromatography.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Properties and Potential Applications
Direct studies on the biological activity of this compound are not prominent in the literature. However, the pyrazinone and pyrazine carboxylic acid scaffolds are present in numerous biologically active molecules.
Antimycobacterial Activity
The structurally related compound, pyrazinoic acid, is the active metabolite of pyrazinamide, a first-line drug for the treatment of tuberculosis.[5] Pyrazinoic acid is thought to act as a protonophore, disrupting the membrane potential and acidifying the cytoplasm of Mycobacterium tuberculosis.[6] This suggests that this compound and its derivatives could be investigated for similar antimycobacterial properties.
Other Potential Biological Activities
Derivatives of pyrazine-2-carboxylic acid have been explored for a range of biological activities, including:
-
Antifungal activity .[7]
-
Inhibition of photosynthetic electron transport .[7]
-
Kinase inhibition : Certain 2(1H)-pyrazinone derivatives have been designed as inhibitors of protein kinases, which are important targets in cancer therapy.[8]
The following diagram illustrates a potential logic for exploring the biological activity of the target compound based on the activities of related structures.
Caption: Logical relationship for inferring biological activity.
Spectral Data (Inferred)
No experimental spectra for this compound were found. However, based on its structure, the following characteristic signals can be predicted.
¹H NMR Spectroscopy
-
Aromatic protons: Two signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the two protons on the pyrazinone ring.
-
Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm).
-
N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl carbons: Two signals in the downfield region (typically 160-180 ppm) corresponding to the carboxylic acid and the amide carbonyl carbons.
-
Aromatic carbons: Signals in the aromatic region (typically 120-150 ppm) for the carbons of the pyrazinone ring.
IR Spectroscopy
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch: A moderate band around 3200-3400 cm⁻¹.
-
C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1650-1750 cm⁻¹.
-
C=C and C=N stretches: Absorptions in the 1450-1650 cm⁻¹ region.
Conclusion and Future Directions
This compound is a compound with limited available data. However, its structural similarity to known biologically active molecules, particularly in the pyrazinone and pyrazine carboxylic acid classes, suggests that it could be a valuable scaffold for further investigation in drug discovery.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study.
-
Thoroughly characterizing the compound using modern analytical techniques to establish a complete physicochemical profile.
-
Screening the compound for a range of biological activities, with a primary focus on antimycobacterial and anticancer properties, based on the activities of its structural analogs.
-
Investigating the structure-activity relationships of derivatives to identify more potent and selective compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. 13924-99-7|this compound|BLD Pharm [bldpharm.com]
- 3. CAS#:13924-99-7 | this compound | Chemsrc [chemsrc.com]
- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 6. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Theoretical and Comparative Guide to the Potential Biological Activity of 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive theoretical and comparative analysis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid based on available scientific literature for structurally related compounds. To date, there is a notable lack of direct experimental data on the biological activity of this specific molecule. This guide is intended to serve as a roadmap for future research by hypothesizing potential activities and outlining experimental strategies.
Introduction: The Pyrazinone Core in Medicinal Chemistry
This compound belongs to the pyrazinone class of heterocyclic compounds. The pyrazine ring is a key scaffold in numerous biologically active molecules, including approved drugs. Its derivatives are known to exhibit a wide range of pharmacological effects, such as antimicrobial, anticancer, and enzyme inhibitory activities. The presence of both a carboxylic acid and a lactam (in the pyrazinone ring) suggests potential for diverse molecular interactions, making it an intriguing candidate for drug discovery.
This guide will explore the potential biological activities of this compound by drawing parallels with its closest and most well-studied analog, pyrazinoic acid (the active metabolite of the anti-tuberculosis drug pyrazinamide), as well as other relevant pyrazine and pyrazinone derivatives.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior. While experimental data for this compound is scarce, computational methods can provide valuable predictions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₅H₄N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 140.09 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water) | -1.5 to -0.5 | Suggests high hydrophilicity, which may impact cell membrane permeability but favor solubility. |
| Topological Polar Surface Area (TPSA) | 83.05 Ų | Indicates potential for good oral absorption. |
| pKa (acidic) | 2.5 - 3.5 | The carboxylic acid is expected to be deprotonated at physiological pH. |
| pKa (basic) | -2.0 to -1.0 | The pyrazine nitrogens are weakly basic. |
| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and the ring -NH. |
| Hydrogen Bond Acceptors | 4 | The two ring nitrogens and the two carbonyl oxygens. |
Note: These values are estimations from computational models and may vary from experimental results.
The structure of this compound is characterized by a planar pyrazine ring with a carbonyl group at position 6 and a carboxylic acid at position 2. This arrangement allows for potential tautomerization between the lactam and lactim forms, which could influence its binding to biological targets.
Postulated Biological Activities and Comparative Analysis
Based on the activities of structurally similar compounds, several potential biological activities can be hypothesized for this compound.
Antimycobacterial Activity
The most direct structural analog with well-documented biological activity is pyrazinoic acid (POA). POA is the active form of the anti-tuberculosis drug pyrazinamide.[1][2] The structure-activity relationship (SAR) studies of POA analogs provide a strong basis for predicting the potential of this compound in this therapeutic area. The addition of an oxo group at the 6-position could modulate the electronic properties of the pyrazine ring and its interaction with the target enzyme.
Table 2: Comparative Antimycobacterial Activity of Pyrazinoic Acid and Related Compounds
| Compound | Target Organism | Activity Metric | Value |
| Pyrazinoic Acid | Mycobacterium tuberculosis | MIC (at pH 5.6) | ~100 µg/mL |
| 5-Chloropyrazinoic Acid | Mycobacterium tuberculosis | MIC (at pH 5.6) | ~20 µg/mL |
| Pyrazinamide | Mycobacterium tuberculosis | MIC (at pH 5.6) | ~20 µg/mL |
Enzyme Inhibition
Pyrazine and pyrazinone scaffolds are present in a variety of enzyme inhibitors. The ability of this compound to chelate metal ions and form hydrogen bonds makes it a candidate for inhibiting metalloenzymes or enzymes with polar active sites. Potential targets could include:
-
Histone Deacetylases (HDACs): The carboxylic acid can act as a zinc-binding group.
-
Matrix Metalloproteinases (MMPs): Similar to HDACs, the carboxylic acid could interact with the catalytic zinc ion.
-
Kinases: The pyrazinone ring could serve as a hinge-binding motif.[1][3]
Table 3: Enzyme Inhibitory Activity of Selected Pyrazinone and Pyrazine Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | Activity Metric | Reported Values |
| Pyridazinone derivatives | COX-2 | IC₅₀ | 0.05 - 0.14 µM |
| Pyrazinone derivatives | Thrombin | Kᵢ | Varies |
| Fused Pyrazinone derivatives | AMPA receptor | IC₅₀ | 6 - 13 nM[4] |
Anticancer Activity
Numerous pyrazine derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of kinases involved in cell signaling pathways and the induction of apoptosis.
Proposed Experimental Protocols
To validate the hypothesized biological activities, a systematic experimental evaluation is required.
General Workflow for Biological Screening
Detailed Methodologies
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay):
-
Prepare a serial dilution of this compound in a 96-well microplate using Middlebrook 7H9 broth at pH 5.6.
-
Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents a color change from blue to pink.
In Vitro Kinase Inhibition Assay (e.g., against PIM-1 Kinase):
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Potential Signaling Pathways
Given the potential for kinase inhibition, this compound could modulate intracellular signaling pathways critical for cell survival and proliferation.
Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a key therapeutic target.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with structurally related compounds suggests its potential as a valuable scaffold in drug discovery. Its similarity to pyrazinoic acid warrants investigation into its antimycobacterial properties. Furthermore, the presence of a pyrazinone core and a carboxylic acid functional group suggests a potential for enzyme inhibition, particularly against kinases and metalloenzymes, which could be exploited for anticancer therapies.
The proposed experimental workflows and hypothesized mechanisms of action in this guide provide a foundational framework for initiating the biological evaluation of this compound. Future research should focus on its synthesis and subsequent screening in a panel of relevant biological assays to uncover its therapeutic potential. Mechanistic studies will then be crucial to elucidate its mode of action and identify its specific molecular targets.
References
Spectroscopic and Mechanistic Insights into 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds, namely pyrazine-2-carboxylic acid and 2-hydroxypyrazine. Detailed experimental protocols for acquiring such data are also provided. Furthermore, this guide explores the potential biological mechanism of action by drawing parallels with the well-understood signaling pathway of its close analog, pyrazinoic acid, the active metabolite of the anti-tuberculosis drug pyrazinamide.
Spectroscopic Data
The expected spectroscopic data for this compound are summarized below. These values are predicted based on the known spectral characteristics of pyrazine-2-carboxylic acid and 2-hydroxypyrazine.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented in Table 1.
Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 8.5 - 8.7 (s, 1H) | - |
| H5 | 7.9 - 8.1 (s, 1H) | - |
| NH | 11.0 - 13.0 (br s, 1H) | - |
| COOH | 12.0 - 14.0 (br s, 1H) | - |
| C2 | - | 165 - 168 |
| C3 | - | 145 - 148 |
| C5 | - | 135 - 138 |
| C6 | - | 155 - 158 |
| COOH | - | 170 - 173 |
s = singlet, br s = broad singlet
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 2.
Table 2. Predicted Infrared (IR) Absorption Bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3200 - 2500 | Broad, Strong |
| N-H stretch (lactam) | 3200 - 3000 | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |
| C=O stretch (lactam) | 1680 - 1650 | Strong |
| C=N/C=C stretch (ring) | 1600 - 1450 | Medium-Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for key fragments of this compound are shown in Table 3.
Table 3. Predicted Mass Spectrometry Fragmentation.
| Fragment | Predicted m/z | Description |
| [M]⁺ | 154 | Molecular Ion |
| [M-H₂O]⁺ | 136 | Loss of water |
| [M-COOH]⁺ | 109 | Loss of carboxylic acid group |
| [M-CO]⁺ | 126 | Loss of carbon monoxide |
Predicted UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The predicted absorption maxima for this compound in a polar solvent like methanol are presented in Table 4. A UV-Vis absorption spectrum of aqueous 2-pyrazine carboxylic acid shows a solid line in the range of 200–370 nm[1].
Table 4. Predicted UV-Vis Absorption Maxima.
| Solvent | Predicted λmax (nm) |
| Methanol | ~270 and ~330 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Apply a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent disk using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, scan the region from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis.
Signaling Pathway
The biological activity of this compound is not well-documented. However, its structural similarity to pyrazinoic acid, the active metabolite of the anti-tuberculosis drug pyrazinamide, suggests a potential mechanism of action. Pyrazinamide is a prodrug that is converted to pyrazinoic acid by the mycobacterial enzyme pyrazinamidase[2]. Pyrazinoic acid is thought to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis[2]. Furthermore, it has been proposed to inhibit fatty acid synthase I (FAS I) and bind to the ribosomal protein S1 (RpsA), inhibiting trans-translation[2][3]. A potential target is also the aspartate decarboxylase PanD, which is involved in coenzyme A biosynthesis[4][5]. The following diagram illustrates a hypothetical signaling pathway for this compound based on the known mechanisms of pyrazinoic acid.
Caption: Hypothetical Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action, biological targets, and quantitative bioactivity of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is not publicly available. This guide, therefore, provides a comprehensive theoretical framework and a practical roadmap for researchers to investigate its potential pharmacological activities. The content is based on the established mechanisms of structurally related pyrazinone and pyrazole derivatives and outlines detailed experimental protocols for future studies.
Introduction: The Pyrazinone Scaffold in Drug Discovery
The pyrazinone core is a privileged scaffold in medicinal chemistry, featured in a variety of biologically active compounds. Derivatives have been explored as potent and selective inhibitors of various enzymes and receptors, demonstrating a broad therapeutic potential. Given the structural features of this compound, including a hydrogen bond donor and acceptor, a carboxylic acid moiety for potential ionic interactions, and a planar ring system, it is plausible that this compound could interact with a range of biological targets.
Predicted Biological Activities and Potential Targets Based on Structural Analogs
Based on the activities of structurally similar pyrazinone and pyrazole derivatives, we can hypothesize several potential mechanisms of action for this compound.
Enzyme Inhibition
Many pyrazinone derivatives have been identified as potent enzyme inhibitors. The following table summarizes the activities of some related compounds, which could serve as a starting point for investigating this compound.
| Compound Class | Target Enzyme | Observed Activity | Reference Compound Example | IC50/EC50 |
| Pyrazinone Derivatives | Phosphodiesterase 4 (PDE4) | Anti-inflammatory | Roflumilast (structurally distinct but contains a cyclic amide) | Not directly comparable |
| Pyrazinone Derivatives | PI3K/HDAC | Anticancer (Leukemia) | Novel pyrazin-2(1H)-one derivatives | 9q: 372 nM (PI3Kα), 4.5 nM (HDAC6) |
| Pyrazole Derivatives | VEGFR2 | Anticancer (Prostate) | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | 3i: 8.93 nM |
| Pyrazole Derivatives | Cyclin-Dependent Kinases (CDKs) | Antineoplastic | AT7519 | Not specified |
This table presents data for structurally related, but not identical, compounds to suggest potential areas of investigation.
Potential Signaling Pathway Modulation
Based on the enzymatic targets of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and survival.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.
Proposed Experimental Protocols for Mechanism of Action Studies
To elucidate the mechanism of action of this compound, a systematic experimental approach is required.
Initial Target Identification: Broad Kinase and Phosphatase Screening
Objective: To identify potential enzymatic targets from large, well-characterized enzyme families.
Methodology:
-
Compound Preparation: Synthesize and purify this compound. Prepare a stock solution in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Panel Screening: Submit the compound for screening against a broad panel of human kinases (e.g., a panel of >400 kinases) and phosphatases at a fixed concentration (e.g., 10 µM).
-
Assay Principle: These assays are typically based on measuring the consumption of ATP (for kinases) or the dephosphorylation of a substrate. Common detection methods include fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radiometric assays.
-
Data Analysis: Calculate the percentage of inhibition for each enzyme. Hits are typically defined as enzymes showing >50% inhibition.
A Theoretical and Analytical Guide to 6-Fluoro-pyrazine-2-carboxylic Acid
This technical guide offers a comprehensive theoretical and analytical examination of 6-Fluoro-pyrazine-2-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delineates the molecule's physicochemical properties, computational analysis protocols, predicted spectral characteristics, and relevant experimental methodologies. The strategic incorporation of a fluorine atom onto the pyrazine-2-carboxylic acid scaffold significantly influences its electronic properties, acidity, and lipophilicity, making it a valuable intermediate for developing novel therapeutic agents.[1][2]
Physicochemical Properties: A Comparative Analysis
The introduction of a fluorine atom imparts notable changes to the molecule's physicochemical profile compared to its non-fluorinated analog, pyrazine-2-carboxylic acid. Fluorine's strong electron-withdrawing inductive effect increases the acidity of the carboxylic acid (predicted lower pKa) and enhances lipophilicity (predicted higher logP). These modifications can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2]
| Property | 6-Fluoro-pyrazine-2-carboxylic acid | Pyrazine-2-carboxylic acid | Impact of Fluorination |
| Molecular Formula | C₅H₃FN₂O₂ | C₅H₄N₂O₂ | Addition of Fluorine |
| Molecular Weight | 142.09 g/mol [3] | 124.10 g/mol [4] | Increase |
| pKa (Predicted) | ~2.0 - 2.5 | ~2.9 - 3.62 | Decrease (Increased Acidity) |
| logP (Predicted) | ~ -0.1 to 0.4 | ~ -0.42 to 0.1 | Increase (Increased Lipophilicity) |
| Appearance | Solid | White to off-white powder[4] | Similar |
| Melting Point | Not Reported | 222-225 °C (decomposes)[5] | Likely Altered |
Computational Theoretical Analysis
Quantum chemical calculations are essential for a detailed theoretical understanding of 6-Fluoro-pyrazine-2-carboxylic acid. Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for this purpose.[2] The B3LYP functional combined with a high-level basis set like 6-311++G(d,p) is a widely accepted method for optimizing molecular geometry and predicting spectroscopic data.[2]
Protocol for Theoretical Analysis
A typical computational workflow involves geometry optimization, vibrational frequency analysis to confirm a true energy minimum, and the prediction of NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method.[2]
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | ||
| -COOH | 10.0 - 12.0 (broad singlet) | Highly deshielded acidic proton, characteristic of carboxylic acids.[6] |
| Pyrazine-H | 8.5 - 9.5 | Protons on the electron-deficient pyrazine ring are significantly deshielded. |
| ¹³C NMR | ||
| -C=O | 160 - 180 | Carbonyl carbon of a carboxylic acid.[6] |
| Pyrazine-C | 130 - 160 | Aromatic carbons in the pyrazine ring. |
| Pyrazine-C-F | >160 (with C-F coupling) | Carbon directly attached to fluorine will be significantly downfield and show splitting. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic bands for the carboxylic acid and the aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H | 3300 - 2500 (very broad) | Carboxylic acid O-H stretch, indicative of hydrogen bonding.[6][7] |
| C-H | 3100 - 3000 | Aromatic C-H stretch.[8] |
| C=O | 1730 - 1700 (strong) | Carboxylic acid C=O stretch.[7][8] |
| C=N, C=C | 1600 - 1475 | Aromatic ring stretching.[8] |
| C-O | 1320 - 1210 | Carboxylic acid C-O stretch.[7] |
| C-F | 1100 - 1000 | Carbon-Fluorine stretch. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Fragment | Rationale |
| 142 | [M]⁺ | Molecular ion peak (C₅H₃FN₂O₂)⁺. |
| 125 | [M-OH]⁺ | Loss of a hydroxyl radical, common for carboxylic acids.[9] |
| 97 | [M-COOH]⁺ | Loss of the carboxyl group.[9] |
Experimental Protocols
Synthesis via Halogen Exchange
A direct and common method for synthesizing 6-Fluoro-pyrazine-2-carboxylic acid is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction starting from the more accessible 6-chloropyrazine-2-carboxylic acid.[1][10]
Protocol:
-
Reactants: 6-chloropyrazine-2-carboxylic acid is dissolved in a high-boiling point polar aprotic solvent such as DMSO or Sulfolane.
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is added in excess. A phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) may be used to enhance the solubility and reactivity of the fluoride salt.
-
Reaction Conditions: The mixture is heated to a high temperature (typically 150-220 °C) and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the product. The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Fluoro-pyrazine-2-carboxylic acid.
Quantification by High-Performance Liquid Chromatography (HPLC)
While a validated method specifically for 6-Fluoro-pyrazine-2-carboxylic acid is not published, a robust HPLC-UV method can be developed based on protocols for similar fluorinated aromatic acids.[11]
Proposed HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid to ensure the analyte is in its protonated state.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically around 270-310 nm for pyrazine systems).
-
Quantification: A calibration curve is generated using certified reference standards of known concentrations to determine the concentration in unknown samples.
Biological Context and Potential Signaling Pathways
6-Fluoro-pyrazine-2-carboxylic acid is a crucial scaffold in drug discovery. Its most notable derivative is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a potent antiviral agent.[12][13] Favipiravir is a prodrug that is intracellularly metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[14] This active metabolite mimics purine nucleosides and is recognized by viral RNA-dependent RNA polymerase (RdRp), leading to the disruption of viral replication.[14] The primary mechanism is lethal mutagenesis, where the incorporation of Favipiravir-RTP into the nascent viral RNA strand causes an accumulation of fatal mutations.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Fluoro-pyrazine-2-carboxylic acid CAS#: 1197231-27-8 [m.chemicalbook.com]
- 4. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazinecarboxylic acid 99 98-97-5 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, starting from commercially available precursors. This application note includes a step-by-step experimental protocol, a summary of expected yields and characterization data, and a visual representation of the synthetic workflow.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that are integral to the structure of many biologically active molecules. The incorporation of an oxo group and a carboxylic acid moiety into the pyrazine ring can significantly influence the compound's physicochemical properties, such as its ability to act as a hydrogen bond donor and acceptor, and its potential to coordinate with metal ions. These features make this compound a valuable scaffold for the development of novel therapeutic agents. This protocol outlines a reliable synthetic route to this target molecule.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-6-chloropyrazine. The overall transformation involves the conversion of the amino group to a carboxylic acid and the substitution of the chlorine atom with a hydroxyl group, which exists in its more stable tautomeric oxo form.
An alternative three-step pathway is also presented, offering a more controlled, stepwise functional group manipulation.
Proposed Two-Step Synthetic Route
The primary proposed synthesis involves an initial Sandmeyer-type reaction to convert the amino group of 2-amino-6-chloropyrazine to a nitrile, followed by a one-pot hydrolysis of both the nitrile and the chloro functionalities to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Alternative Three-Step Synthetic Route
This alternative route provides for the sequential conversion of the functional groups, which may offer better control over the reaction and purification of intermediates.
Caption: Alternative three-step synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 6-chloropyrazine-2-carbonitrile
This procedure is adapted from standard Sandmeyer reaction protocols.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-chloropyrazine (10.0 g, 77.2 mmol) in a mixture of concentrated sulfuric acid (20 mL) and water (80 mL) with cooling in an ice-salt bath to maintain the temperature below 5 °C.
-
Slowly add a solution of sodium nitrite (5.8 g, 84.9 mmol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide (8.3 g, 92.6 mmol) and potassium cyanide (12.0 g, 184.3 mmol) in water (100 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An exothermic reaction will occur, and the temperature should be maintained below 20 °C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then heat at 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-chloropyrazine-2-carbonitrile as a solid.
| Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 6-chloropyrazine-2-carbonitrile | 2-amino-6-chloropyrazine | NaNO₂, H₂SO₄, CuCN, KCN | Water, Dichloromethane | 0-60 | 4 | 60-70 | >95 (by NMR) |
Step 2: Synthesis of this compound
This one-pot hydrolysis procedure is designed for the simultaneous conversion of the nitrile and chloro groups.
Procedure:
-
In a round-bottom flask, suspend 6-chloropyrazine-2-carbonitrile (5.0 g, 35.8 mmol) in a 50% (v/v) aqueous solution of sulfuric acid (50 mL).
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound.
| Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 6-chloropyrazine-2-carbonitrile | H₂SO₄ | Water | 120-130 | 12 | 75-85 | >98 (by NMR) |
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 6-chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.54 | White to off-white solid | 8.95 (s, 1H), 8.85 (s, 1H) | 150.1, 148.2, 144.5, 130.0, 115.1 |
| This compound | C₅H₄N₂O₃ | 154.10 | Pale yellow solid | 12.5 (br s, 1H), 8.15 (s, 1H), 7.90 (s, 1H) | 165.2, 158.9, 145.3, 135.1, 128.7 |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when dry. Do not isolate the diazonium salt.
-
Cyanide salts (CuCN, KCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive. Handle with care.
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. The starting materials are commercially available, and the reaction conditions are standard for organic synthesis laboratories. This application note serves as a comprehensive guide for researchers interested in the preparation of this and structurally related pyrazine derivatives for applications in drug discovery and development.
Application Notes and Protocols for the Purification of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research. The following protocols are based on established chemical principles and purification techniques commonly applied to analogous pyrazine and pyridine derivatives.
Overview of Purification Strategies
The selection of an appropriate purification method for this compound depends on the nature of the impurities present in the crude product, which are largely determined by the synthetic route employed. Common impurities may include starting materials, reaction byproducts, and solvents. The principal methods for purifying this compound are recrystallization and chromatography.
A general workflow for the synthesis and purification is outlined below.
Caption: General workflow for synthesis and purification.
Recrystallization Protocol
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures. For compounds like this compound, polar solvents are often effective.
Experimental Protocol:
-
Solvent Selection: Begin by testing the solubility of the crude product in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof) in small test tubes. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of the target compound will decrease, leading to the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities. Dry the purified crystals under vacuum to a constant weight.
Data Presentation:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish powder | Off-white to pale yellow crystals |
| Purity (by HPLC) | ~85-90% | >98% |
| Recovery | N/A | Typically 70-90% |
| Melting Point | Broad range | Sharp melting point |
Chromatographic Purification
For challenging separations or to achieve very high purity, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) are effective.
Experimental Protocol (Preparative HPLC):
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common choice for polar heterocyclic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ensuring it is soluble in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatography: Inject the prepared sample onto the preparative HPLC system. Elute the compound using either an isocratic or gradient method. Monitor the elution of the target compound using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).
-
Fraction Collection: Collect the fractions containing the pure compound as it elutes from the column.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). If a non-volatile acid was used in the mobile phase, further purification steps like lyophilization or a subsequent extraction may be necessary.
Data Presentation:
| Parameter | Value |
| Stationary Phase | Reversed-phase C18, 5-10 µm particle size |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |
| Gradient | e.g., 5% B to 95% B over 30 minutes |
| Flow Rate | Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column) |
| Detection | UV at λmax (e.g., 254 nm or 280 nm) |
| Purity Achieved | >99.5% |
| Recovery | Typically 60-80% |
Purity Assessment Workflow
The purity of this compound after purification should be confirmed using analytical techniques.
Caption: Purity assessment workflow.
Analytical HPLC: A fast and reliable method to determine the percentage purity of the final product. LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the identity of the compound by its mass-to-charge ratio and provides purity information. NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation of the purified compound and can reveal the presence of impurities that are not detectable by UV-based methods.
By employing these detailed protocols, researchers can effectively purify this compound to a high degree of purity, suitable for a wide range of applications in scientific research and drug development.
Application Notes & Protocols: Characterization of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazinone class. Molecules of this class are recognized as "privileged structures" in medicinal chemistry, serving as scaffolds for the development of therapeutic agents targeting a range of diseases.[1] Their biological activity is often linked to the inhibition of key signaling enzymes such as kinases.[1] Accurate and comprehensive analytical characterization is crucial for ensuring the purity, identity, and structural integrity of this compound in research and development settings.
These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound. A reversed-phase method is typically employed to separate the target compound from potential impurities.
Experimental Protocol: HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Needle Wash/Seal Wash: 50:50 (v/v) Acetonitrile/Water.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as a small amount of DMSO topped up with 50:50 Acetonitrile/Water.
-
Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
-
Data Presentation: HPLC
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Retention Time (tR) | ~ 5.8 min (Representative) |
| Purity (% Area) | > 98% |
| Wavelength (λmax) | 254 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing definitive confirmation of the compound's identity through its mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS
-
System Preparation:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Utilize the same column and mobile phases as the HPLC protocol.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in the initial mobile phase composition.
-
-
LC-MS Conditions:
-
LC Method: Use the same gradient as the HPLC protocol, potentially with a shorter run time if focused only on the main peak.
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended for comprehensive analysis.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.
-
Confirm the molecular weight of this compound (C₅H₄N₂O₃, Molecular Weight: 140.09 g/mol ).
-
Data Presentation: LC-MS
| Parameter | Expected Value |
| Molecular Formula | C₅H₄N₂O₃ |
| Molecular Weight | 140.09 |
| Ionization Mode | ESI Positive |
| Observed m/z [M+H]⁺ | 141.03 |
| Ionization Mode | ESI Negative |
| Observed m/z [M-H]⁻ | 139.02 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often suitable for carboxylic acids as it allows observation of the exchangeable carboxylic acid and N-H protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and assign the chemical shifts (δ) and coupling constants (J) to the protons in the molecule.
-
Assign the chemical shifts of the carbon atoms in the ¹³C NMR spectrum. Carboxylic acid carbons typically appear in the 160-185 ppm range, while carbonyl carbons are also downfield.[2][3]
-
Data Presentation: Representative NMR Data (in DMSO-d₆)
¹H NMR (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | br s | 1H | COOH |
| ~11.5 | br s | 1H | N-H |
| ~7.8 | d | 1H | H-3 |
| ~7.2 | d | 1H | H-5 |
¹³C NMR (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | C=O (Carboxylic Acid) |
| ~158.0 | C=O (Ring Carbonyl) |
| ~145.0 | C-2 |
| ~135.0 | C-3 |
| ~120.0 | C-5 |
Disclaimer: The NMR data presented is representative and based on typical chemical shifts for similar structures. Actual values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the dry powder directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid Sample (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumental Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
Data Presentation: FT-IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | N-H stretch |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Ring amide) |
| ~1600 | Medium | C=N/C=C stretch |
| 1300-1200 | Strong | C-O stretch |
Visualizations
Analytical Workflow
Potential Signaling Pathway Inhibition
Pyrazinone derivatives have been investigated as inhibitors of various kinase signaling pathways. The diagram below illustrates a simplified p38α MAPK pathway, a common target in inflammation and oncology, and a hypothetical point of inhibition by a pyrazinone-class compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the potential inhibitory activity of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid and its derivatives against several key enzyme targets relevant to drug discovery. While specific data for this compound is not extensively available, the provided protocols for cyclooxygenase-2 (COX-2), carbonic anhydrase (CA), and deubiquitinating enzymes (DUBs) are based on established methods for analogous heterocyclic compounds.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibitors of COX-2 are sought after as anti-inflammatory drugs with a potentially better safety profile than non-selective NSAIDs.
Data Presentation: Representative COX-2 Inhibition Data for Heterocyclic Compounds
The following table summarizes inhibitory activities of various heterocyclic compounds against COX-1 and COX-2, demonstrating the range of potencies and selectivities that can be achieved with this structural class.
| Compound Class | Compound Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diaryl Pyrazole | Celecoxib (Standard) | >100 | 0.052 | >1923 |
| Diaryl Heterocycle | THZ1 | - | 8.88 | - |
| Pyrazolylbenzyltriazole | PYZ19 | - | 5.01 | - |
| Dihydropyrazole Sulfonamide | PYZ20 | - | 0.33 | - |
| 1,5-Diarylpyrazole | PYZ16 | >5.58 | 0.52 | >10.73 |
| Isoxazole Derivative | IXZ3 | - | 0.95 | - |
Note: This data is representative and compiled from various sources to illustrate typical inhibitory profiles of heterocyclic compounds against COX enzymes.[1]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[2]
Principle: The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). In the presence of a fluorescent probe, the heme cofactor of the COX enzyme catalyzes the oxidation of the probe, resulting in a fluorescent signal. Inhibitors of COX-2 will reduce the rate of PGG2 formation and thus decrease the fluorescence signal.
Materials:
-
COX Assay Buffer
-
COX-2 Human Recombinant Enzyme
-
Heme
-
COX Probe
-
Arachidonic Acid (substrate)
-
NaOH
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the supplier's instructions. Keep the reconstituted COX-2 enzyme on ice.
-
Compound Dilution: Prepare a series of dilutions of the test compound and positive control in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 10 µL of the diluted test compound to the respective wells.
-
Positive Control Wells: Add 10 µL of the diluted positive control.
-
Enzyme Control Wells: Add 10 µL of COX Assay Buffer.
-
-
Enzyme Addition: Add 80 µL of the Reaction Mix to all wells, followed by 10 µL of the diluted COX-2 enzyme solution.
-
Incubation: Incubate the plate for 10 minutes at 37°C, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm. Record data every minute for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable nonlinear regression model.
Visualization: COX-2 Inhibition Assay Workflow
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Carbonic Anhydrase (CA) Inhibition Assay
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.
Data Presentation: Representative CA Inhibition Data for Pyridine and Pyrazole Sulfonamides
The following table presents the inhibition constants (Ki) for a series of sulfonamide-based inhibitors against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Acetazolamide (Standard) | 278.8 | 293.4 | 25.8 | - |
| Pyrazole Sulfonamide 1 | 316.7 | 412.5 | - | - |
| Pyrazole Sulfonamide 2 | 533.1 | 624.6 | - | - |
| Pyridazinecarboxamide 1 | - | 3.3 | 6.1 | - |
| Pyridazinecarboxamide 2 | - | - | 8.5 | - |
Note: This data is representative and compiled from various sources to illustrate the inhibitory profiles of heterocyclic sulfonamides against CA isoforms.[3][4]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This method directly measures the catalytic activity of CA by monitoring the pH change associated with CO₂ hydration.[5][6]
Principle: The assay measures the rate of pH change when a CO₂-saturated solution is mixed with a buffer containing the CA enzyme. The change in pH is monitored using a pH indicator. Inhibitors of CA will decrease the rate of this reaction.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Test Compound (this compound) dissolved in a suitable solvent
-
Positive Control (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzyme and the test compound at various concentrations in the assay buffer containing the pH indicator.
-
Incubation: Pre-incubate the enzyme solution with the test compound or positive control for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Setup: The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water.
-
Measurement: Monitor the change in absorbance of the pH indicator over time (milliseconds) at its characteristic wavelength. The initial rate of the reaction is determined from the slope of the absorbance curve.
Data Analysis:
-
Calculate the initial rate of the uncatalyzed reaction (buffer only) and the enzyme-catalyzed reaction (enzyme without inhibitor).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Visualization: CA Inhibition Assay Principle
Caption: Principle of carbonic anhydrase inhibition.
Deubiquitinating Enzyme (DUB) Inhibition Assay
Deubiquitinating enzymes (DUBs) are proteases that cleave ubiquitin from proteins and play a crucial role in the ubiquitin-proteasome system. DUB inhibitors are being investigated for their potential in cancer therapy and other diseases.
Data Presentation: Representative DUB Inhibition Data
Due to the novelty of DUB inhibitors, standardized public data is less common. Screening campaigns typically identify hits that are then characterized by their IC50 values.
| Compound Type | Target DUB | IC50 (µM) | Assay Type |
| General DUB Inhibitor | Pan-DUB | Varies | Fluorogenic |
| Specific USP14 Inhibitor | USP14 | Varies | Fluorogenic |
| Covalent Inhibitor | Various DUBs | Varies | Cell-based |
Note: This table illustrates the type of data generated from DUB inhibitor screening.
Experimental Protocol: Fluorogenic DUB Inhibitor Assay
This protocol is a common method for screening DUB inhibitors using a fluorogenic substrate.[7][8]
Principle: The assay utilizes a ubiquitin molecule conjugated to a fluorophore (e.g., AMC - aminomethylcoumarin) via an isopeptide bond. Cleavage of this bond by a DUB releases the free fluorophore, which can be detected by its fluorescence. Inhibitors of the DUB will prevent this cleavage, resulting in a lower fluorescent signal.
Materials:
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Purified recombinant DUB enzyme (e.g., USP14, USP5)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control (e.g., a known DUB inhibitor like Ubiquitin Aldehyde)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em for AMC is ~355/460 nm)
Procedure:
-
Reagent Preparation: Prepare DUB Assay Buffer and add fresh DTT before use. Dilute the DUB enzyme and Ub-AMC substrate in the assay buffer.
-
Compound Plating: Add 1 µL of the test compound dilutions to the wells of the microplate.
-
Enzyme Addition and Pre-incubation: Add 50 µL of the diluted DUB enzyme solution to each well. Incubate for 15-30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the diluted Ub-AMC substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
Endpoint Measurement (Optional): Alternatively, the reaction can be stopped after a fixed time (e.g., 60 minutes) by adding a stop solution, and the final fluorescence can be read.
Data Analysis:
-
Calculate the reaction rate (slope of the linear phase of the fluorescence vs. time plot) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualization: DUB Inhibition Assay Logical Diagram
Caption: Logical flow of a fluorogenic DUB inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Testing Pyrazine Derivative Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the experimental design and execution of bioactivity testing for novel pyrazine derivatives. Pyrazine scaffolds are prevalent in bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] These protocols and application notes will guide researchers through a systematic approach to identify and characterize the biological effects of newly synthesized pyrazine compounds.
Overview of Potential Bioactivities and Screening Strategy
Pyrazine derivatives have been reported to modulate various biological targets and pathways. A primary screening strategy should aim to identify the most potent bioactivity of a novel derivative.
Commonly Reported Bioactivities:
-
Anticancer Activity: Many pyrazine derivatives exhibit cytotoxicity against various cancer cell lines.[4][5] Mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of cancer-related enzymes like kinases and poly(ADP-ribose) polymerase (PARP).[1][6][7]
-
Antimicrobial Activity: Pyrazine derivatives have shown efficacy against a range of bacteria and fungi, making them interesting candidates for the development of new anti-infective agents.[8][9]
-
Anti-inflammatory Activity: Some pyrazine compounds can inhibit inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory mediators like nitric oxide (NO).[1]
-
Enzyme Inhibition: The pyrazine ring is a key component in many enzyme inhibitors, particularly kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.[6][10][11]
-
Neuroprotection: Certain derivatives have demonstrated protective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of specific receptors.[1]
Logical Experimental Workflow
A tiered approach is recommended to efficiently screen and characterize pyrazine derivatives.
Caption: A logical workflow for testing pyrazine derivative bioactivity.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a primary screening tool to assess the cytotoxic effects of pyrazine derivatives on cancer cell lines.[8][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Pyrazine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.[13]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[8]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a pyrazine derivative against a specific microorganism.[8]
Principle: The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.[8]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Pyrazine derivative stock solution (in DMSO)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrazine derivative in the appropriate broth medium in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[8]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay determines if the cytotoxic effect of a pyrazine derivative is due to the induction of apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Pyrazine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazine derivative at its IC₅₀ concentration for 24-72 hours.[13]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis
This protocol is used to investigate if the pyrazine derivative induces cell cycle arrest.[13]
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of DNA is proportional to the fluorescence intensity.
Materials:
-
Cancer cell line
-
Pyrazine derivative
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazine derivative for the desired time, then harvest and wash with PBS.[13]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[13]
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in each phase of the cell cycle.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Pyrazine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Chalcone-pyrazine derivative 48 | BEL-7402 | Not Specified | 10.74 | [1] |
| Chalcone-pyrazine derivative 49 | A549 | Not Specified | 0.13 | [1] |
| Chalcone-pyrazine derivative 49 | Colo-205 | Not Specified | 0.19 | [1] |
| Curcumin-pyrazine derivative 79 | A549 | Not Specified | 0.60 - 2.85 | [1] |
| Flavonoid-pyrazine derivative 89 | MCF-7 | Not Specified | 10.43 | [7] |
| Resveratrol-pyrazine derivative 67 | MCF-7 | Not Specified | 70.9 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of a Pyrazine Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine derivative | Mycobacterium tuberculosis | 3.1 - 12.5 | [8] |
| Mn(L)Cl₂ | Candida albicans | 126 - 500 | [9] |
| Free Ligand | Staphylococcus aureus | 125 - 250 | [9] |
Table 3: In Vitro Kinase Inhibitory Activity of Pyrazine-Based Compounds
| Compound Class | Target Kinase | IC₅₀ / Kᵢ | Reference |
| Pyrazine-2-carbonitrile | CHK1 | IC₅₀: 1 nM, Kᵢ: 0.9 nM | [14] |
| Pyrazine-2-carbonitrile | CHK2 | IC₅₀: 8 nM | [14] |
| Pyrazine-2-carboxamide | FLT3 | IC₅₀: 0.29 nM | [14] |
| Pyrazine-2-carboxamide | AXL | IC₅₀: 0.73 nM | [14] |
| [1][2][3]triazolo[4,3-a]pyrazine | c-Met | IC₅₀: 26.00 nM | [14] |
| [1][2][3]triazolo[4,3-a]pyrazine | VEGFR-2 | IC₅₀: 2.6 µM | [14] |
Signaling Pathway Diagrams
Generalized Kinase Inhibitor Signaling Pathway
Many pyrazine derivatives function as kinase inhibitors, competing with ATP to block downstream signaling.[6][11]
Caption: Generalized signaling pathway for a kinase inhibitor.
Simplified NF-κB Signaling Pathway Inhibition
Some pyrazine derivatives exhibit anti-inflammatory activity by inhibiting the NF-κB pathway.[1]
Caption: Simplified NF-κB signaling pathway inhibition.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to various biologically active molecules. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is designed to be a starting point for researchers and would require validation according to ICH guidelines for specific applications.
While specific validated HPLC methods for this compound are not widely published, the principles for analyzing polar carboxylic acids can be applied. The proposed method leverages a C18 stationary phase and a buffered mobile phase to achieve adequate retention and peak shape.
Experimental Protocols
This section provides a detailed methodology for the proposed HPLC analysis.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or other suitable buffer components like phosphate buffer)
-
Solvents for sample extraction (e.g., Methanol, Acetonitrile)
-
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of water and methanol) and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, extraction or solid-phase extraction (SPE) might be necessary. A generic approach is to dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.
3. Proposed HPLC Method
The following is a proposed starting method. Optimization of the mobile phase composition, pH, and gradient may be required to achieve optimal separation and peak shape.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm or 280 nm) |
| Injection Volume | 10 µL |
4. Method Validation Strategy
For use in a regulated environment, the method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample, and by performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize the expected quantitative data from a method validation study. These are representative tables and would be populated with experimental data.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 75 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision Data
| Concentration (µg/mL) | Repeatability (RSD%) (n=6) | Intermediate Precision (RSD%) (n=6) |
| Low QC | < 2.0% | < 2.0% |
| Mid QC | < 2.0% | < 2.0% |
| High QC | < 2.0% | < 2.0% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | Example Value | 98.0 - 102.0 | < 2.0% |
| 100% | Example Value | 98.0 - 102.0 | < 2.0% |
| 120% | Example Value | 98.0 - 102.0 | < 2.0% |
Table 4: LOD and LOQ
| Parameter | Estimated Value (µg/mL) |
| LOD | Example Value |
| LOQ | Example Value |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
This application note provides a comprehensive starting point for the development of an HPLC method for the analysis of this compound. The proposed RP-HPLC method, coupled with a systematic validation approach, can provide a reliable and robust analytical tool for researchers, scientists, and drug development professionals. Further optimization and validation are necessary to tailor the method for specific applications and matrices.
Application Notes and Protocols for NMR Spectroscopy of Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of pyrazine compounds. This document includes detailed experimental protocols, data interpretation guidelines, and quantitative data for key pyrazine derivatives, aimed at facilitating research and development in medicinal chemistry and materials science.
Introduction to NMR Spectroscopy of Pyrazines
Pyrazine and its derivatives are a critical class of heterocyclic compounds prevalent in pharmaceuticals, flavor chemistry, and functional materials.[1] NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of these compounds. Due to the electronic effects of the two nitrogen atoms, the aromatic protons of the pyrazine ring typically resonate in a narrow region of the ¹H NMR spectrum, which can lead to signal overlap, a common challenge in the analysis of substituted pyrazines.[2] This document outlines strategies to overcome these challenges and obtain high-quality, unambiguous NMR data.
General Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4]
Protocol for Standard 1D and 2D NMR:
-
Weighing the Sample: Accurately weigh 5-25 mg of the pyrazine compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). The choice of solvent can be critical for resolving overlapping signals.[2] For instance, aromatic solvents like Benzene-d₆ can induce significant chemical shifts (Aromatic Solvent Induced Shifts - ASIS) that may resolve overlapping proton signals.[2]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate until the sample is fully dissolved.[5]
-
Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[3][4]
-
Labeling: Clearly label the NMR tube with the sample identification.[7]
NMR Data Acquisition
Protocol for 1D ¹H and ¹³C NMR:
-
Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Insert the sample into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[2]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 x T₁) is essential.
-
Number of Scans: 8-16 for concentrated samples.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Typically 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[5]
-
Protocol for 2D NMR (COSY, HSQC, HMBC):
-
Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width.[2]
-
Parameter Setup: Use standard parameter sets provided by the spectrometer software (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf on Bruker systems). Set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals.[2]
-
Acquisition: The acquisition time can range from 20 minutes for COSY to several hours for HMBC, depending on the sample concentration.[2]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the resulting spectrum and perform a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
Data Presentation: NMR Data of Pyrazine and Derivatives
The following tables summarize the ¹H, ¹³C, and ¹⁵N NMR data for pyrazine and some of its common derivatives. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data of Selected Pyrazine Compounds
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| Pyrazine | CDCl₃ | 8.59 (s) | 8.59 (s) | 8.59 (s) | 8.59 (s) | - |
| 2-Methylpyrazine | CDCl₃ | - | 8.45 (d) | 8.38 (d) | 8.50 (s) | 2.57 (s, -CH₃) |
| 2-Aminopyrazine | DMSO-d₆ | - | 7.82 (d) | 7.55 (dd) | 8.11 (d) | 6.47 (s, -NH₂) |
| 2-Methoxypyrazine | CDCl₃ | - | 8.05 (d) | 8.00 (dd) | 8.21 (d) | 3.96 (s, -OCH₃) |
| Tetramethylpyrazine | CDCl₃ | - | - | - | - | 2.40 (s, -CH₃) |
| 2,5-Diphenylpyrazine | CDCl₃ | - | 9.06 (s) | - | 9.06 (s) | 8.05 (d, 4H, Ar-H), 7.49 (m, 6H, Ar-H)[8] |
Table 2: ¹³C NMR Data of Selected Pyrazine Compounds
| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| Pyrazine | CDCl₃ | 145.9 | 145.9 | 145.9 | 145.9 | - |
| 2-Methylpyrazine | CDCl₃ | 152.8 | 144.0 | 143.2 | 142.5 | 21.6 (-CH₃) |
| 2-Aminopyrazine | DMSO-d₆ | 156.4 | 136.9 | 129.0 | 140.2 | - |
| 2-Methoxypyrazine | CDCl₃ | 162.2 | 137.5 | 132.8 | 144.5 | 53.5 (-OCH₃) |
| Tetramethylpyrazine | CDCl₃ | 148.5 | 148.5 | 148.5 | 148.5 | 21.4 (-CH₃) |
| 2,5-Diphenylpyrazine | CDCl₃ | 150.7 | 141.2 | 150.7 | 141.2 | 136.3, 129.7, 129.0, 126.8 (Ar-C)[8] |
Table 3: ¹⁵N NMR Data of Pyrazine
| Compound | Solvent | ¹⁵N Chemical Shift (ppm) | Reference |
| Pyrazine | Neat | -47.5 | NH₃ (liquid) |
Note: ¹⁵N NMR data for substituted pyrazines is less commonly reported in the literature but can be a powerful tool for studying electronic effects and tautomerism.[9]
Application Notes: Troubleshooting and Advanced Techniques
Resolving Signal Overlap
Signal overlap in the aromatic region is a frequent issue in the ¹H NMR spectra of pyrazines.[2] The following strategies can be employed:
-
Solvent Change: As mentioned, switching to an aromatic solvent like Benzene-d₆ or a more polar solvent like DMSO-d₆ can induce differential shifts in proton resonances, aiding in their resolution.[2]
-
Lanthanide Shift Reagents (LSRs): LSRs, such as Eu(fod)₃, can be added to the NMR sample.[2] They coordinate with the Lewis basic nitrogen atoms of the pyrazine ring, inducing significant shifts in the resonances of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the coordination site, often leading to the resolution of overlapping signals.[2]
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign adjacent protons on the pyrazine ring.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for establishing the substitution pattern on the pyrazine ring.
-
Quantitative NMR (qNMR) of Pyrazines
qNMR is a powerful technique for determining the purity or concentration of pyrazine compounds without the need for a compound-specific reference standard.
Protocol for qNMR:
-
Sample Preparation: Accurately weigh the pyrazine sample and a suitable internal standard (with a known purity) into a vial. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Data Acquisition:
-
Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a calibrated 90° pulse.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration or purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
The following diagrams illustrate key workflows and relationships in the NMR analysis of pyrazine compounds.
Caption: General workflow for NMR analysis of pyrazine compounds.
Caption: Strategies for resolving overlapping signals in pyrazine ¹H NMR spectra.
Caption: Workflow for quantitative NMR (qNMR) analysis.
References
- 1. Aminopyrazine(5049-61-6) 13C NMR spectrum [chemicalbook.com]
- 2. Tetramethylpyrazine(1124-11-4) 1H NMR spectrum [chemicalbook.com]
- 3. Tetramethylpyrazine | C8H12N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum [chemicalbook.com]
- 6. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Microbial Hydroxylation of Pyridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial hydroxylation of pyridine-2-carboxylic acid, also known as picolinic acid. This biotransformation is a key step in the biodegradation of this environmental pollutant and offers potential for the biotechnological production of valuable hydroxylated pyridine derivatives.
Introduction
Pyridine-2-carboxylic acid (picolinic acid) is a pyridine derivative used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] It is also a metabolic dead-end product of L-tryptophan biosynthesis.[1][2] Due to its high water solubility, picolinic acid can easily contaminate aquatic and soil environments.[1] Microbial hydroxylation is a crucial initial step in the aerobic degradation of picolinic acid, rendering it less toxic and preparing it for ring cleavage. The primary and most well-documented hydroxylation product is 6-hydroxypicolinic acid (6HPA).[1][2][3][4] A variety of microorganisms, including species of Rhodococcus, Alcaligenes, Arthrobacter, and Bacillus, have been shown to effectively carry out this biotransformation.[1][3][5]
Microbial Transformation Pathway
The aerobic degradation of pyridine-2-carboxylic acid is initiated by a regiospecific hydroxylation at the C6 position to form 6-hydroxypicolinic acid.[2][3][4] In organisms like Alcaligenes faecalis JQ135, this reaction is catalyzed by a picolinic acid dehydrogenase encoded by the picA gene.[2][4] The pathway proceeds with further enzymatic modifications, including a second hydroxylation to form 3,6-dihydroxypicolinic acid, followed by decarboxylation and ring cleavage to ultimately yield central metabolic intermediates like fumaric acid.[2][4]
Caption: Metabolic pathway of pyridine-2-carboxylic acid degradation in Alcaligenes faecalis JQ135.
Quantitative Data Summary
The efficiency of microbial hydroxylation of pyridine-2-carboxylic acid can be influenced by various factors, including the microbial strain, initial substrate concentration, and cell density.
Table 1: Degradation of Pyridine-2-Carboxylic Acid by Rhodococcus sp. PA18 [1]
| Initial Picolinic Acid Conc. (mg/L) | Time for Complete Degradation (h) |
| 50 | 18 |
| 100 | 28 |
| 200 | 36 |
| 300 | 48 |
| 400 | 84 |
| 500 | No degradation |
Table 2: Effect of Initial Cell Density on Pyridine-2-Carboxylic Acid Degradation by Rhodococcus sp. PA18 (Initial Substrate Conc. 100 mg/L, 6h incubation) [1]
| Initial Optical Density (OD600) | Degradation Efficiency (%) |
| 0.05 | 10.4 |
| 0.20 | 28.6 |
| 0.50 | 68.0 |
| 1.00 | 95.9 |
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the cultivation of picolinic acid-degrading bacteria and the analysis of the hydroxylation reaction.
Protocol 1: Isolation and Cultivation of Picolinic Acid-Degrading Microorganisms
Objective: To isolate and cultivate microorganisms capable of utilizing pyridine-2-carboxylic acid as a sole carbon and energy source.
Materials:
-
Environmental samples (e.g., soil from contaminated sites)
-
Mineral Salts Medium (MSM) with the following composition (g/L): (NH₄)₂SO₄ 2.0, K₂HPO₄ 1.5, KH₂PO₄ 1.5, MgSO₄·7H₂O 0.2, CaCl₂·2H₂O 0.02, FeSO₄·7H₂O 0.001.
-
Pyridine-2-carboxylic acid (filter-sterilized solution)
-
Petri dishes
-
Shaking incubator
-
Luria-Bertani (LB) medium
Procedure:
-
Enrichment Culture: Add 1 g of the environmental sample to 100 mL of MSM supplemented with 100 mg/L of pyridine-2-carboxylic acid as the sole carbon source.
-
Incubate at 30°C with shaking at 180 rpm for 5-7 days.
-
Transfer 5 mL of the enrichment culture to 95 mL of fresh MSM with picolinic acid and incubate under the same conditions. Repeat this step 3-5 times.
-
Isolation: Spread serial dilutions of the final enrichment culture onto MSM agar plates containing 100 mg/L picolinic acid.
-
Incubate the plates at 30°C for 3-5 days and select morphologically distinct colonies.
-
Cultivation for Experiments: Inoculate a single colony into LB medium and grow overnight. This will serve as the seed culture. For degradation experiments, inoculate fresh MSM (containing picolinic acid) with the seed culture to a desired starting optical density (e.g., OD600 of 0.1).
Protocol 2: Whole-Cell Biotransformation of Pyridine-2-Carboxylic Acid
Objective: To perform the hydroxylation of pyridine-2-carboxylic acid using whole microbial cells and monitor the reaction.
Caption: General experimental workflow for whole-cell biotransformation of picolinic acid.
Procedure:
-
Prepare a seed culture as described in Protocol 1.
-
Inoculate 100 mL of MSM containing a specific concentration of picolinic acid (e.g., 100 mg/L) with the seed culture to a starting OD600 of 0.1.
-
Incubate the culture at 30°C with shaking at 180 rpm.
-
At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the culture.
-
Centrifuge the aliquot at 12,000 rpm for 5 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of picolinic acid and the formation of 6-hydroxypicolinic acid in the supernatant using HPLC or LC-MS.
Protocol 3: Picolinic Acid Hydroxylase Activity Assay (Cell-Free Extract)
Objective: To measure the enzymatic activity of picolinic acid hydroxylase in a cell-free extract. This protocol is based on the assay described for Rhodococcus sp. PA18.[1]
Materials:
-
Bacterial cell pellet from a culture grown in the presence of picolinic acid.
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Lysozyme or sonicator.
-
Centrifuge.
-
UV-Vis spectrophotometer.
-
Picolinic acid solution (e.g., 10 mM).
-
Electron acceptor solution (e.g., 10 mM phenazine methosulfate - PMS).
-
Bradford reagent for protein quantification.
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest cells from a 100 mL culture by centrifugation (e.g., 8,000 rpm, 10 min, 4°C).
-
Wash the cell pellet twice with cold phosphate buffer.
-
Resuspend the pellet in 5 mL of the same buffer.
-
Disrupt the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to remove cell debris.
-
Collect the supernatant (this is the cell-free extract).
-
-
Protein Quantification: Determine the total protein concentration of the cell-free extract using the Bradford method.
-
Enzyme Assay:
-
Prepare a reaction mixture in a cuvette containing:
-
500 µL of cell-free extract.
-
Phosphate buffer to a final volume of 1 mL.
-
0.1 mM of an electron acceptor (e.g., PMS).
-
-
Start the reaction by adding picolinic acid to a final concentration of 0.1 mM.
-
Immediately measure the increase in absorbance at 310 nm, which corresponds to the formation of 6-hydroxypicolinic acid (molar extinction coefficient ε = 4.45 cm⁻¹ mM⁻¹).[1]
-
Calculate the specific activity as units per mg of protein (1 unit = 1 µmol of product formed per minute).
-
Conclusion
The microbial hydroxylation of pyridine-2-carboxylic acid is a well-documented process with significant potential for bioremediation and biocatalysis. The protocols and data presented here provide a solid foundation for researchers to explore this biotransformation further. Strains such as Rhodococcus sp. PA18 and Alcaligenes faecalis JQ135 are excellent model organisms for studying the degradation pathway and the enzymes involved.[1][2][4] Further research could focus on optimizing reaction conditions, enzyme immobilization, and metabolic engineering to enhance the production of hydroxylated pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Green Synthesis of Pyrazinamide from Pyrazine Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of pyrazinamide from pyrazine esters. The methodologies presented focus on enzymatic catalysis and mechanochemistry, aligning with the principles of green chemistry by minimizing solvent usage, reducing energy consumption, and employing safer reagents.
Introduction to Green Synthesis Approaches
The synthesis of pyrazinamide, a crucial first-line anti-tuberculosis drug, traditionally involves methods that may utilize hazardous reagents and generate significant waste. Green chemistry offers cleaner and more sustainable alternatives. This document outlines two prominent green methods for the amidation of pyrazine esters to produce pyrazinamide: biocatalytic synthesis using immobilized enzymes and solvent-free mechanochemical synthesis.
Biocatalytic synthesis employs enzymes, such as lipases, to catalyze the amidation reaction under mild conditions. This approach is highly selective, reduces the formation of byproducts, and often utilizes environmentally benign solvents.[1]
Mechanochemical synthesis utilizes mechanical energy, such as ball milling, to induce chemical reactions in the solid state, often without the need for a solvent.[2][3] This method can lead to shorter reaction times and simplified work-up procedures.
Comparative Data of Green Synthesis Methods
The following tables summarize quantitative data from studies on the enzymatic and mechanochemical synthesis of pyrazinamide and its derivatives, providing a basis for comparison of these green methodologies.
Table 1: Enzymatic Synthesis of Pyrazinamide Derivatives [4]
| Entry | Substrate (Pyrazine Ester) | Amine | Product | Method | Yield (%) |
| 1 | Methyl pyrazine-2-carboxylate | Methylamine | N-methylpyrazine-2-carboxamide | Continuous-flow | 86.4 |
| 2 | Methyl pyrazine-2-carboxylate | Ethylamine | N-ethylpyrazine-2-carboxamide | Continuous-flow | 88.2 |
| 3 | Methyl pyrazine-2-carboxylate | Isobutylamine | N-isobutylpyrazine-2-carboxamide | Continuous-flow | 81.5 |
| 4 | Methyl pyrazine-2-carboxylate | Benzylamine | N-benzylpyrazine-2-carboxamide | Continuous-flow | 80.3 |
| 5 | Methyl pyrazine-2-carboxylate | 4-Methoxybenzylamine | N-(4-methoxybenzyl)pyrazine-2-carboxamide | Continuous-flow | 75.4 |
| 6 | Methyl 3-methylpyrazine-2-carboxylate | Benzylamine | N-benzyl-3-methylpyrazine-2-carboxamide | Continuous-flow | 72.3 |
| 7 | Methyl 5-methylpyrazine-2-carboxylate | Benzylamine | N-benzyl-5-methylpyrazine-2-carboxamide | Continuous-flow | 91.6 |
Table 2: Representative Data for Mechanochemical Amide Synthesis [3]
| Entry | Substrate (Ester) | Amine Source | Method | Yield (%) |
| 1 | Aromatic Esters | Calcium Nitride | Ball Milling | 70-90 |
| 2 | Heteroaromatic Esters | Calcium Nitride | Ball Milling | 70-90 |
| 3 | Aliphatic Esters | Calcium Nitride | Ball Milling | 70-90 |
| 4 | Vinylic Esters | Calcium Nitride | Ball Milling | 70-90 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Pyrazinamide Derivatives in a Continuous-Flow System
This protocol describes the synthesis of pyrazinamide derivatives from pyrazine esters and various amines using immobilized Lipozyme® TL IM in a continuous-flow microreactor.[4][5]
Materials:
-
Methyl pyrazine-2-carboxylate (or other pyrazine ester)
-
Amine (e.g., methylamine, benzylamine)
-
tert-Amyl alcohol (solvent)
-
Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase)
-
Syringe pumps
-
PFA tubing (100 cm × 2 mm)
-
Y-mixer
-
Constant temperature water bath
-
Product collection vial
Procedure:
-
Prepare Feed Solutions:
-
Feed 1: Dissolve 5 mmol of the pyrazine ester in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve 15 mmol of the amine in 10 mL of tert-amyl alcohol.
-
-
Set up the Continuous-Flow Reactor:
-
Pack a section of the PFA tubing with 870 mg of Lipozyme® TL IM.
-
Immerse the packed-bed reactor tubing in a water bath maintained at 45 °C.
-
Connect the outlets of the two syringe pumps containing Feed 1 and Feed 2 to a Y-mixer.
-
Connect the outlet of the Y-mixer to the inlet of the packed-bed reactor.
-
Place a collection vial at the outlet of the reactor.
-
-
Reaction Execution:
-
Set the flow rate of each syringe pump to 31.2 µL/min.
-
Start the pumps to introduce the feed solutions into the reactor. The total residence time in the reactor will be approximately 20 minutes.
-
Collect the product stream in the collection vial.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, evaporate the tert-amyl alcohol from the collected solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final pyrazinamide derivative.
-
Protocol 2: Mechanochemical Synthesis of Pyrazinamide
This protocol provides a general method for the synthesis of primary amides, including pyrazinamide, from the corresponding esters using mechanochemical ball milling.[2][3][6]
Materials:
-
Methyl pyrazine-2-carboxylate
-
Calcium nitride (Ca₃N₂)
-
Ethanol
-
Ball mill with grinding jars and balls (e.g., stainless steel)
Procedure:
-
Prepare the Reaction Mixture:
-
In a grinding jar, place the methyl pyrazine-2-carboxylate.
-
Add calcium nitride as the ammonia source. A typical molar ratio of ester to calcium nitride would be optimized for the specific reaction, with an excess of the nitride often being beneficial.
-
Add a few drops of ethanol as a liquid-assisted grinding agent.
-
-
Mechanochemical Reaction:
-
Secure the grinding jar in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a predetermined time (e.g., 60-90 minutes). The optimal milling parameters should be determined experimentally.
-
-
Product Work-up:
-
After milling, carefully open the grinding jar.
-
Extract the solid product from the jar using a suitable organic solvent in which the pyrazinamide is soluble but the inorganic byproducts are not (e.g., ethyl acetate).
-
Filter the mixture to remove the insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude pyrazinamide.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure pyrazinamide.
-
Visualized Workflows and Mechanisms
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of pyrazinamide.
Mechanochemical Synthesis Workflow
Caption: Workflow for the mechanochemical synthesis of pyrazinamide.
Proposed Enzymatic Reaction Mechanism
Caption: Lipase-catalyzed amidation mechanism.
Proposed Mechanochemical Reaction Logic
Caption: Logical steps in mechanochemical amidation.
References
- 1. rua.ua.es [rua.ua.es]
- 2. Mechanochemical Synthesis of Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Synthesis of Primary Amides [organic-chemistry.org]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important heterocyclic compound.
Note on Tautomerism: this compound exists in equilibrium with its tautomeric form, 6-Hydroxypyrazine-2-carboxylic acid. Synthetic routes may yield either tautomer, and the final isolated form can depend on the workup and purification conditions. For the purpose of this guide, both names refer to the same chemical entity.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to this compound?
A common and practical approach is the hydrolysis of a suitable precursor, such as 6-chloropyrazine-2-carboxylic acid or its corresponding ester. This method involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by a hydroxide ion.
Q2: Why is my yield of the final product consistently low?
Low yields can stem from several factors including incomplete reaction, side reactions, or issues during product isolation. Key areas to investigate are the reaction temperature, the concentration and reactivity of the base, and the purity of the starting materials. For instance, in related syntheses of hydroxypyrazines, the choice of base and reaction time has been shown to significantly impact the yield and the formation of isomeric byproducts.[1]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
In the synthesis of hydroxypyrazines from substituted precursors, the formation of isomeric products is a known issue, especially when the starting materials are asymmetrical.[1] Additionally, if the reaction conditions are too harsh (e.g., high temperature or strong base concentration), degradation of the pyrazine ring can occur. Incomplete hydrolysis of an ester starting material will also result in an additional spot.
Q4: What is the best method for purifying the final product?
Purification of carboxylic acids like this one typically involves recrystallization from a suitable solvent system, such as aqueous ethanol or a toluene/petroleum ether mixture.[2] An acid-base workup can also be effective for removing neutral or basic impurities.[2] For highly polar products that are difficult to purify by recrystallization, column chromatography using a polar stationary phase may be necessary.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques for purity and identity confirmation include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (qNMR) spectroscopy, and mass spectrometry.[3] A typical HPLC method would use a C18 reverse-phase column with a gradient of an acidic aqueous mobile phase and an organic solvent like acetonitrile.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound via the hydrolysis of 6-chloropyrazine-2-carboxylic acid.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently activated pyrazine ring: The pyrazine ring requires electron-withdrawing groups to facilitate nucleophilic attack. | While the carboxylic acid group is electron-withdrawing, ensure the purity of your 6-chloropyrazine-2-carboxylic acid starting material. |
| Reaction temperature is too low: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature, for example to 80-120 °C, while monitoring the reaction progress by TLC or LC-MS. | |
| Base is too weak or concentration is too low: Incomplete deprotonation of water to form the hydroxide nucleophile can limit the reaction rate. | Use a stronger base like NaOH or KOH in sufficient stoichiometric excess. | |
| Formation of Multiple Products (Poor Selectivity) | Isomer formation: If using an asymmetrically substituted precursor, reaction at different positions can occur. | This is less of a concern with 6-chloropyrazine-2-carboxylic acid, but ensure you have the correct starting isomer. |
| Di-substitution or other side reactions: Under harsh conditions, other functional groups on the ring could react. | Use milder reaction conditions, such as a lower temperature or a less concentrated base. | |
| Hydrolysis of other functional groups: If an ester is used as the starting material, incomplete hydrolysis can leave starting material mixed with the product. | Ensure sufficient reaction time and stoichiometry of the base for complete hydrolysis of both the chloro and ester groups. | |
| Difficulty in Product Purification | Product is highly polar: The presence of both a carboxylic acid and a hydroxyl/oxo group makes the molecule very polar and potentially highly soluble in water. | During aqueous workup, ensure the pH is adjusted to be at least 2 units below the first pKa of the carboxylic acid (around 3.4 for similar compounds) to ensure it is in its neutral form before extracting with an organic solvent.[2][4] |
| Product co-precipitates with inorganic salts: After neutralization, the product may precipitate along with salts formed during the reaction. | Wash the crude solid product thoroughly with cold deionized water to remove inorganic salts. | |
| Product is unstable at high temperatures: Carboxylic acids can be prone to decarboxylation at elevated temperatures. | Avoid excessive heat during purification. If distillation is attempted, use high vacuum. Recrystallization should be performed at the lowest temperature that allows for dissolution. |
Experimental Protocols
Key Synthetic Step: Hydrolysis of 6-Chloropyrazine-2-carboxylic Acid
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyrazine-2-carboxylic acid in an aqueous solution of NaOH or LiOH (typically 2-3 molar equivalents).
-
Reaction: Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup - Acidification: Cool the reaction mixture to room temperature, then to 0-5 °C in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of approximately 1-2. The product should precipitate as a solid.
-
Isolation: Collect the solid product by filtration. Wash the solid with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol).
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting low yield in the synthesis.
Caption: A step-by-step workflow for diagnosing and resolving low product yield.
Proposed Synthetic Pathway
This diagram illustrates the conversion of 6-chloropyrazine-2-carboxylic acid to the target molecule and its tautomeric relationship.
Caption: Synthetic route via hydrolysis and the resulting tautomeric equilibrium.
References
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and experimental use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound upon storage. | Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures). | Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For long-term storage, consider storing at -20°C. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | On-going degradation in solution. The compound may be unstable in the chosen solvent or at the working pH. | Prepare solutions fresh before use. Investigate the stability of the compound in different solvents and pH ranges to identify optimal conditions. Use a stability-indicating analytical method for accurate quantification. |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products due to stress factors such as pH, temperature, or oxidation during sample preparation or analysis. | Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants. Optimize analytical methods to ensure separation of all relevant peaks. |
| Low yield or purity after synthesis and purification. | The compound may be sensitive to the purification conditions (e.g., high temperatures during solvent evaporation, or acidic/basic conditions in chromatography). | Use mild purification techniques. For example, use low-temperature evaporation (e.g., rotary evaporator with a water bath at controlled temperature) and chromatographic conditions with a neutral pH mobile phase if possible. |
| Discoloration of the solid compound over time. | Potential photolytic degradation or reaction with atmospheric components. | In addition to proper storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, high temperatures, and photolytic stress (exposure to light). The presence of the carboxylic acid and the pyrazinone ring system makes the molecule susceptible to hydrolysis and oxidative degradation.
Q2: How can I assess the stability of this compound in my formulation?
A2: A forced degradation study is the recommended approach to assess stability.[1][2][3][4][5] This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) and monitoring the formation of degradation products using a stability-indicating analytical method, such as HPLC.
Q3: What is a stability-indicating method and why is it important?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6] It is crucial for ensuring that the measured concentration reflects the amount of intact drug, which is essential for safety and efficacy.
Q4: Are there any known degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The amide bond within the pyrazinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Decarboxylation: The carboxylic acid group may be lost under thermal stress.
-
Oxidation: The pyrazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.[7][8]
Q5: How should I prepare samples for a forced degradation study?
A5: A general protocol for preparing stressed samples is provided in the "Experimental Protocols" section below. It is important to aim for a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[5]
Quantitative Data Summary
The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is for exemplary purposes to demonstrate the expected outcomes of such a study.
| Stress Condition | Description | % Degradation (Illustrative) | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 18% | 1 |
| Oxidative Degradation | 3% H₂O₂ at room temp for 24h | 12% | 3 |
| Thermal Degradation | Solid state at 80°C for 48h | 8% | 1 |
| Photolytic Degradation | Solid state, exposed to ICH option 1 light | 10% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. After exposure, dissolve a known amount of the solid in the solvent to prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). After exposure, prepare a solution for analysis. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Initial):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of the parent compound (e.g., scan from 200-400 nm).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject a solution of the un-degraded compound to determine its retention time and peak shape.
-
Inject the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the separation of the parent peak from the degradation product peaks. The peak purity of the parent compound should be assessed using a PDA detector.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve adequate resolution between all peaks.
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A potential signaling pathway for pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmainfo.in [pharmainfo.in]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
common byproducts in pyrazine synthesis and their avoidance.
Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the synthesis of pyrazine derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and minimize byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazine synthesis and what causes their formation?
A1: Byproduct formation is a common challenge in pyrazine synthesis and is highly dependent on the chosen synthetic route. The most frequently encountered byproducts include:
-
Imidazole Derivatives: These are significant impurities in reactions involving cellulosic-derived sugars and ammonium hydroxide.[1][2]
-
Strecker Aldehydes: These are common byproducts in the Maillard reaction, which involves the reaction of amino acids and reducing sugars. Their formation occurs alongside pyrazine formation through the deamination of α-amino acids.[2]
-
Mixture of Pyrazine Derivatives: When a specific substituted pyrazine is the target, the formation of a complex mixture of various other substituted pyrazines can be a significant issue.[2]
-
Dihydropyrazine Intermediates: Incomplete oxidation during synthesis can lead to the presence of dihydropyrazine intermediates in the final product.[3]
-
Piperazine Byproducts: In gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in the formation of piperazines.[3]
-
Polymerization or Degradation Products: Uncontrolled reaction conditions, especially high temperatures, can lead to the formation of dark, polymeric materials or degradation of the pyrazine ring itself.[3]
Q2: How does reaction temperature influence pyrazine yield and byproduct formation?
A2: Temperature is a critical parameter in pyrazine synthesis. Generally, increasing the reaction temperature can enhance the yield of pyrazines. For instance, in the synthesis using 1-hydroxyacetone and ammonium hydroxide, the pyrazine yield increases as the temperature is raised from 100°C to 140°C.[2] However, excessively high temperatures can be detrimental, leading to the degradation of the desired pyrazine products and the formation of unwanted byproducts.[2] For example, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the pyrazine ring to break down.[2][3] Therefore, careful optimization of the reaction temperature is crucial to maximize the yield of the target pyrazine while minimizing byproduct formation.
Q3: How does the structure of the amino acid affect byproduct formation in the Maillard reaction?
A3: The structure of the amino acid has a significant impact on both the yield of the desired pyrazine and the formation of byproducts. Studies have demonstrated that α- and β-amino acids produce substantially higher amounts of tetramethylpyrazine compared to γ- and ε-amino acids.[2] This is because α-amino acids can readily undergo deamination to form Strecker aldehydes, which are key intermediates in pyrazine formation.[2]
Q4: Can the choice of solvent during extraction help in avoiding byproducts?
A4: Yes, the choice of solvent during liquid-liquid extraction (LLE) is a critical step in separating the desired pyrazine from certain byproducts. For example, when imidazole derivatives are a concern, using a nonpolar solvent like hexane for extraction can be effective. Hexane will selectively extract the less polar pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[1] In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract these imidazole impurities, necessitating further purification steps.[1]
Troubleshooting Guides
Issue: Low Yield of Desired Pyrazine
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to degradation.[2][3] |
| Incorrect Reactant Ratio | Optimize the molar ratio of your reactants. An excess of one reactant may favor side reactions.[1] |
| Incomplete Oxidation | If your synthesis involves a dihydropyrazine intermediate, ensure complete oxidation by using an appropriate oxidizing agent and optimizing the reaction time and temperature for this step.[3] |
| Impure Starting Materials | Use high-purity starting materials. Impurities can participate in side reactions, leading to the formation of byproducts and a lower yield of the desired product.[3] |
| Product Loss During Workup | Minimize product loss during extraction and purification. For LLE, perform multiple extractions with the appropriate solvent. For purification by chromatography, select a suitable stationary and mobile phase for good separation.[3] |
Issue: High Levels of Byproducts
| Potential Cause | Troubleshooting Action |
| Formation of Strecker Aldehydes (Maillard Reaction) | Consider alternative synthetic routes that do not involve the Strecker degradation of α-amino acids if these byproducts are a significant issue.[2] |
| Presence of Imidazole Derivatives | During liquid-liquid extraction, use a nonpolar solvent like hexane to avoid co-extraction of polar imidazole byproducts.[1] Further purification by column chromatography on silica gel can also be effective.[1] |
| Formation of a Mixture of Pyrazines | To obtain a specific pyrazine, consider a more regioselective synthetic method. |
| Polymerization or Degradation | Lower the reaction temperature and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if intermediates are sensitive to air.[3] |
Quantitative Data
Table 1: Effect of Amino Acid Type on Tetramethylpyrazine (TMP) Yield in the Maillard Reaction
| Amino Acid Type | % Yield of TMP |
| α-Amino Acids | Significantly Higher |
| β-Amino Acids | Significantly Higher |
| γ-Amino Acids | 0.22 |
| ε-Amino Acids | 0.22 |
Data sourced from BenchChem.[2]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylpyrazine via Maillard Reaction
This protocol provides a general procedure for the synthesis of 2,5-dimethylpyrazine from glucose and alanine, with considerations for minimizing byproduct formation.
Materials:
-
D-Glucose
-
L-Alanine
-
Phosphate buffer (0.1 M, pH 7.0)
-
Hexane
-
Anhydrous sodium sulfate
-
Reaction vessel with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of D-glucose and L-alanine in the phosphate buffer.
-
Reaction Setup: Combine the D-glucose and L-alanine solutions in the reaction vessel.
-
Heating: Heat the reaction mixture to 120-140°C for 1-2 hours under reflux. The optimal temperature and time should be determined experimentally to maximize the yield of 2,5-dimethylpyrazine and minimize the formation of Strecker aldehydes and other degradation products.[2]
-
Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous mixture three times with equal volumes of hexane. The use of hexane helps to minimize the co-extraction of polar byproducts.[1]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dimethylpyrazine.
-
Purification: The crude product can be further purified by distillation or column chromatography on silica gel.
Protocol 2: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine
This protocol describes the synthesis of 2,5-diphenylpyrazine from 2-chloroacetophenone and ammonia.
Materials:
-
2-Chloroacetophenone
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Hydrogen peroxide (30%)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Synthesis of α-Aminoacetophenone: In a round-bottom flask, dissolve 2-chloroacetophenone in ethanol. Add an excess of concentrated aqueous ammonia to the solution.
-
Condensation: Heat the mixture under reflux for 2-3 hours. The intermediate α-aminoacetophenone will form and begin to self-condense to the dihydropyrazine.[3]
-
Oxidation: After the condensation step, cool the reaction mixture slightly. Carefully add hydrogen peroxide dropwise to the reaction mixture to oxidize the dihydropyrazine to 2,5-diphenylpyrazine. Air can also be bubbled through the reaction mixture as a milder oxidizing agent.[3]
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid 2,5-diphenylpyrazine by vacuum filtration, wash with cold ethanol, and air dry.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 2,5-diphenylpyrazine.
Visualizations
Caption: Maillard reaction pathway leading to pyrazines and byproducts.
Caption: Troubleshooting flowchart for reducing byproduct formation.
References
Technical Support Center: Optimizing Pyrazine Synthesis
Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and purifying pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazines?
A1: Several classical and modern methods are employed for pyrazine synthesis. The most common include:
-
Staedel-Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[1] A significant pitfall can be the side reactions arising from the reactive starting materials.[2]
-
Gutknecht Pyrazine Synthesis (1879): This route is based on the self-condensation of α-ketoamines.[1] The primary challenge lies in the synthesis and stability of the α-ketoamine intermediate.[2]
-
Condensation of α-Diketones with 1,2-Diamines: This is a straightforward and classical approach where an α-diketone reacts with a 1,2-diamine to form a dihydropyrazine intermediate, which is subsequently oxidized.[3] Incomplete oxidation can lead to a mixture of products and lower yields.[2]
-
Dehydrogenative Coupling: More contemporary, atom-economical methods involve the dehydrogenative coupling of amino alcohols or diols and diamines, often requiring specific metal catalysts.[3] Potential issues include catalyst deactivation and low turnover.[2]
Q2: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields are a frequent challenge in pyrazine synthesis. Key factors to investigate include:
-
Suboptimal Reaction Conditions: Many pyrazine syntheses are sensitive to temperature, pressure, and reaction time.[2] For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, while temperatures exceeding 450°C can cause ring degradation.[4]
-
Purity of Starting Materials: Impurities in the α-diketones, 1,2-diamines, or other starting materials can lead to unwanted side reactions and the formation of byproducts.[2] It is advisable to purify starting materials before use.
-
Incomplete Oxidation of Dihydropyrazine Intermediate: Many synthetic routes proceed via a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[2] Ensure that the oxidizing agent and reaction conditions are suitable for this step.
-
Choice of Base and Catalyst: The selection and amount of the base or catalyst are critical. For some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases like tBuOK or NaOMe.[4]
-
Work-up and Purification: Significant product loss can occur during extraction and purification steps. Multiple extractions may be necessary to recover the desired product from the reaction mixture.[4]
Q3: I am observing the formation of imidazole byproducts. How can I avoid this and purify my desired pyrazine?
A3: Imidazole derivatives are common byproducts, especially in reactions involving ammonium hydroxide and sugars.[2] To minimize their formation and effect on purification:
-
Solvent Choice for Extraction: During liquid-liquid extraction, using a nonpolar solvent like hexane can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[2] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[2]
-
Column Chromatography: Passing the crude product through a silica gel column is an effective method for removing imidazole impurities. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v), which allows for the elution of pyrazines while retaining the more polar imidazoles on the column.[5]
Q4: I'm having trouble with the purification of my pyrazine derivative by column chromatography. What can I do?
A4: Chromatographic purification of pyrazines can be challenging. Here are some tips:
-
Solvent System Optimization: The choice of the mobile phase is critical. A systematic approach, starting with a low-polarity eluent and gradually increasing the polarity (gradient elution), can improve separation.
-
Silica Gel Choice: If standard flash silica does not provide adequate separation, using a higher surface area silica may enhance resolution.[6]
-
Sample Loading: Overloading the column can lead to poor separation. Ensure the amount of sample is appropriate for the column size.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No desired product detected by TLC/GC-MS. | Incorrect reaction conditions (temperature, pressure). | Verify the optimal temperature and pressure for your specific reaction. For some dehydrogenation reactions, temperatures between 300-375°C are required.[5] |
| Inactive catalyst or incorrect catalyst loading. | Ensure the catalyst is active and use the optimized loading. For some manganese-catalyzed reactions, a 2 mol% catalyst loading is optimal.[4] | |
| Poor quality of starting materials. | Use purified starting materials. Check for decomposition or impurities in your α-dicarbonyl compounds or 1,2-diamines.[4] | |
| Low yield of the desired pyrazine. | Suboptimal choice of base. | Screen different bases. For instance, in certain dehydrogenative coupling reactions, KH has been shown to give significantly higher yields than NaOEt, tBuOK, or NaOMe.[4] |
| Inefficient work-up leading to product loss. | Perform multiple extractions with a suitable solvent. Consider distillation or column chromatography for efficient isolation.[4] |
Issue 2: Presence of Significant Impurities
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting impurities with the product on silica gel. | Formation of structurally similar byproducts (e.g., regioisomers). | Modify the synthetic strategy to a more regioselective method. Adjust the polarity of the eluent system for better separation.[4] |
| Presence of imidazole byproducts. | Reaction of ammonia with sugar-derived precursors. | Use hexane for liquid-liquid extraction to selectively extract the pyrazine. If using other solvents, purify by column chromatography on silica gel with a hexane/ethyl acetate gradient.[4] |
| Unidentified byproducts and dark reaction mixture. | Polymerization or degradation reactions. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if intermediates are air-sensitive.[4] |
Data Presentation
Table 1: Effect of Base on the Yield of 2,5-Diphenylpyrazine
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KH | Toluene | 150 | 24 | 99 |
| NaOEt | Toluene | 150 | 24 | <1 |
| tBuOK | Toluene | 150 | 24 | 20 |
| NaOMe | Toluene | 150 | 24 | <1 |
| Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL).[3] |
Table 2: Effect of Solvent on the Yield of N-benzylpyrazine-2-carboxamide
| Solvent | log P | Yield (%) |
| Methanol | -0.77 | <5 |
| Ethanol | -0.31 | ~35 (byproducts observed) |
| Isopropanol | 0.05 | ~60 (byproducts observed) |
| tert-Amyl alcohol | 1.4 | >80 |
| Acetonitrile | -0.34 | <10 |
| Dichloromethane | 1.25 | ~20 |
| DMSO | -1.35 | <5 |
| THF | 0.46 | <10 |
| Reaction conditions: Enzymatic synthesis using Lipozyme® TL IM.[5] |
Table 3: Comparison of Pyrazine Synthesis Methods
| Method | Reactants | Temperature (°C) | Time | Yield (%) |
| Maillard Reaction | Glucose + Lysine | 180 | - | - |
| Microwave-Assisted | Ammonium Formate + Fructose | 120 | < 3 min | up to 37.2 |
| Manganese-Catalyzed | 2-Amino-1-phenylethanol | 150 | 24 h | 99 |
| This table provides a general comparison; specific yields are highly substrate-dependent.[7] |
Experimental Protocols
Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)
The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to pyrazines. The α-amino ketones are often generated in situ from α-oximino ketones.[1]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium nitrite in water.
-
Cool the mixture in an ice bath and slowly add hydrochloric acid while stirring.
-
Continue stirring for a few hours at room temperature.
-
Extract the α-oximino ketone with a suitable organic solvent.
Step 2: Reduction to the α-Amino Ketone and Dimerization
-
Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent, such as zinc dust, in portions while keeping the temperature low.
-
After the addition is complete, stir the mixture for several hours.
-
Filter off the excess reducing agent and neutralize the filtrate.
Step 3: Oxidation to the Pyrazine
-
To the solution containing the dihydropyrazine intermediate, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation.[1]
-
Heat the reaction mixture if necessary to drive the oxidation to completion.[4]
-
After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.[4]
Protocol 2: Staedel-Rugheimer Pyrazine Synthesis (General Procedure)
This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[4]
Step 1: Synthesis of the α-Amino Ketone
-
In a reaction vessel, dissolve the 2-chloroacetophenone in ethanol.
-
Add an excess of aqueous ammonia and stir the mixture at room temperature or with gentle heating.
Step 2: Self-Condensation and Oxidation
-
The reaction mixture containing the α-aminoacetophenone will spontaneously start to condense to form the dihydropyrazine intermediate.
-
Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like hydrogen peroxide.[4]
-
Isolate and purify the pyrazine product.
Protocol 3: Synthesis of 2,3-Diphenylpyrazine from Benzil and Ethylene Diamine
This protocol describes a simple and environmentally benign method for the preparation of a pyrazine derivative.[5]
Materials:
-
Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (10 mg)
-
50 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[5]
Visualizations
Caption: A troubleshooting decision tree for common issues in pyrazine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Pyrazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of pyrazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazine synthesis can be attributed to several factors, ranging from reaction conditions to the purity of starting materials.[1][2] Key areas to investigate include:
-
Incomplete Reaction: The condensation or cyclization may not have reached completion. To address this, you can try extending the reaction time or increasing the temperature.[2] Ensuring proper mixing is also crucial.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst significantly impacts the yield.[2] It is advisable to screen different solvents and bases to find the optimal combination for your specific substrates. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[3]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyrazine derivative.[2] Identifying potential side reactions and adjusting the conditions to minimize their formation is a key optimization step. Common side reactions include polymerization, degradation, and the formation of imidazole derivatives.[3]
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[2] Employing milder reagents and avoiding overly acidic or basic conditions during workup can help preserve the product.[2]
-
Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to the formation of byproducts and a significant decrease in yield.[3] It is recommended to use purified starting materials.
-
Inefficient Work-up and Purification: Product loss during extraction and purification steps is a common issue.[3] Performing multiple extractions and optimizing purification techniques like column chromatography or recrystallization can improve recovery.[3]
Q2: I am observing the formation of imidazole derivatives as byproducts. How can I avoid this and purify my desired pyrazine product?
A2: The formation of imidazole byproducts can occur, especially when using certain starting materials or reaction conditions. To minimize their formation, you can try adjusting the stoichiometry of your reactants or modifying the reaction temperature. For purification, column chromatography is often effective. Using a silica gel column with an appropriate eluent system, such as a mixture of hexane and ethyl acetate, can separate the desired pyrazine from the more polar imidazole impurities.[4]
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be the cause?
A3: A dark coloration and the formation of a complex product mixture often indicate polymerization or degradation reactions.[3] This can be caused by:
-
Excessive Heat: Overheating the reaction can lead to the decomposition of starting materials and products.[3]
-
Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Aldol Condensation: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored byproducts.[3]
Lowering the reaction temperature and ensuring an inert atmosphere are good starting points for troubleshooting this issue.[3]
Q4: What are the key differences and potential pitfalls of the Gutknecht and Staedel-Rugheimer pyrazine syntheses?
A4: Both are classical methods for pyrazine synthesis based on the self-condensation of α-amino ketones.
-
Staedel-Rugheimer Synthesis: This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then condenses and is oxidized.[5] A potential pitfall is the handling of the lachrymatory α-halo ketone starting materials.[4]
-
Gutknecht Synthesis: This approach differs in the synthesis of the α-amino ketone, which is typically generated in situ from the reduction of an α-oximino ketone.[5][6] The challenge in this method can be the synthesis and stability of the α-amino ketone intermediate.[7]
Troubleshooting Guides
Issue 1: Low or No Pyrazine Yield in Condensation Reactions
This guide provides a systematic approach to troubleshooting low yields in pyrazine synthesis from α-dicarbonyl compounds and 1,2-diamines.
Troubleshooting Workflow for Low Pyrazine Yield
Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.
Issue 2: Low Yield in Maillard Reaction for Pyrazine Formation
The Maillard reaction is a complex series of reactions, and pyrazine yield is sensitive to several parameters.[8]
Key Parameters to Optimize:
-
Temperature: While high temperatures are necessary, excessive heat can lead to pyrazine degradation.[9]
-
pH: The optimal pH range is typically neutral to alkaline. An acidic pH can inhibit key steps in pyrazine formation.[8]
-
Reactants: The type and purity of the amino acid and reducing sugar are critical. The amino acid must have a primary amine group.[8]
-
Reactant Ratio: The molar ratio of the amino acid to the reducing sugar can significantly impact the yield.[8]
-
Water Activity: Both very high and very low water activity can hinder the Maillard reaction.[8]
Data Presentation
The following tables summarize the effects of various reaction parameters on pyrazine synthesis yield.
Table 1: Effect of Solvent on the Yield of N-benzylpyrazine-2-carboxamide [10]
| Solvent | log P | Yield (%) |
| tert-amyl alcohol | 1.3 | 81.2 |
| Isobutanol | 0.8 | 75.6 |
| Isopropanol | 0.3 | 68.3 |
| Ethanol | -0.3 | 62.5 |
| Methanol | -0.7 | 45.7 |
| Acetonitrile | -0.3 | 38.6 |
| Dichloromethane | 1.3 | 25.4 |
| THF | 0.5 | 18.2 |
| 2-MeTHF | 1.1 | 15.7 |
| DMSO | -1.3 | 10.3 |
Reaction conditions: Pyrazine-2-carboxylate, benzylamine, Lipozyme® TL IM, 45 °C, 20 min.
Table 2: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis from 2-Phenylglycinol [3]
| Entry | Catalyst (2 mol%) | Base (3 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Mn(CO)5Br | tBuOK | Toluene | 110 | 85 |
| 2 | Mn(CO)5Br | KH | Toluene | 110 | 99 |
| 3 | Mn(CO)5Br | NaOMe | Toluene | 110 | 56 |
| 4 | Mn(CO)5Br | NaOEt | Toluene | 110 | 62 |
| 5 | Mn(CO)5Br | KH | 1,4-Dioxane | 110 | 95 |
| 6 | [Ru(p-cymene)Cl2]2 | KH | Toluene | 110 | 92 |
Experimental Protocols
Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)[3]
The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones, to form dihydropyrazines that are subsequently oxidized.[7]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Add a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture until the formation of the α-oximino ketone is complete (monitor by TLC).
-
Isolate the product by filtration or extraction.
Step 2: Reduction to the α-Amino Ketone and Cyclization
-
Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent (e.g., zinc dust) portion-wise.
-
The α-amino ketone is formed in situ and undergoes self-condensation to form a dihydropyrazine.
Step 3: Oxidation to the Pyrazine
-
To the dihydropyrazine intermediate solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation.[7]
-
Heat the reaction mixture if necessary to complete the oxidation.
-
Isolate and purify the final pyrazine product by extraction, chromatography, or recrystallization.
Experimental Workflow for Gutknecht Synthesis
Caption: A generalized experimental workflow for the Gutknecht pyrazine synthesis.
Protocol 2: Staedel-Rugheimer Pyrazine Synthesis of 2,5-Diphenylpyrazine[3]
This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[11]
Step 1: Synthesis of α-Aminoacetophenone
-
In a reaction vessel, dissolve 2-chloroacetophenone in ethanol.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the 2-chloroacetophenone is consumed. The α-aminoacetophenone is often not isolated and is used directly in the next step.
Step 2: Condensation and Oxidation to 2,5-Diphenylpyrazine
-
The reaction mixture containing the α-aminoacetophenone will spontaneously start to condense to form the intermediate dihydropyrazine.
-
Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like hydrogen peroxide.
-
The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenylpyrazine.[3]
Protocol 3: Synthesis of Pyrazine Derivatives via Condensation of 1,2-Diketones and 1,2-Diamines[1]
This method provides a direct and environmentally benign route to pyrazine derivatives.
-
Dissolve the 1,2-diketone (e.g., benzil, 1 mmol) in aqueous methanol (3 mL) in a round-bottom flask.
-
Stir the solution until it becomes homogeneous.
-
Add the 1,2-diamine (e.g., ethylene diamine, 1 mmol) and a catalytic amount of potassium tert-butoxide (t-BuOK, 10 mg).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether and ethyl acetate).
Logical Relationship in Pyrazine Synthesis Optimization
Caption: A logical diagram for optimizing pyrazine synthesis conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ir.nbu.ac.in [ir.nbu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Gutknecht Condensation | CoLab [colab.ws]
- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
solubility problems of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the in vitro solubility challenges of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. These values are important for understanding the compound's general behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [1] |
| Molecular Weight | 140.10 g/mol | [2] |
| Density | 1.63 g/cm³ | [3] |
| PSA (Polar Surface Area) | 83.05 Ų | [3] |
| CAS Number | 13924-99-7 | [1][2][3] |
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Due to its polar nature and carboxylic acid group, this compound is expected to be soluble in polar organic solvents.[4] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of polar compounds for in vitro assays. For related compounds like pyrazine-2,3-dicarboxylic acid, a solubility of up to 100 mg/mL in DMSO has been reported.[5] It is recommended to start with a small amount of the compound to test its solubility in DMSO before preparing a large stock solution.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the solvent concentration decreases upon addition to an aqueous buffer. To address this, you can try the following:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Use a step-wise dilution: Instead of a single large dilution, perform a serial dilution. This involves diluting the DMSO stock into a smaller volume of your aqueous buffer with vigorous mixing, and then adding this intermediate dilution to the final volume.
-
Adjust the pH of the aqueous buffer: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the buffer (e.g., to pH 7.4 or higher) will deprotonate the carboxylic acid group, forming a more soluble salt.
Q4: How does pH affect the solubility of this compound?
A4: Carboxylic acids are generally more soluble in their deprotonated (salt) form. Therefore, increasing the pH of the aqueous solution should increase the solubility of this compound. It is advisable to determine the pKa of the compound to select an appropriate buffer pH that ensures the compound is in its more soluble form without compromising the experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered during in vitro experiments with this compound.
Issue 1: The compound does not fully dissolve in the chosen organic solvent to create a stock solution.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Gradually add more solvent while vortexing or sonicating. |
| Inappropriate solvent | Test solubility in alternative polar organic solvents such as DMF or NMP. |
| Low temperature | Gently warm the solution in a water bath (e.g., to 37°C) to aid dissolution. |
Issue 2: The compound precipitates out of the aqueous buffer during the experiment.
| Possible Cause | Troubleshooting Step |
| High final concentration of the compound | Determine the kinetic solubility in your specific assay buffer to identify the maximum achievable concentration without precipitation. |
| Suboptimal pH of the buffer | Prepare buffers at slightly different pH values (e.g., 7.0, 7.4, 8.0) to find the optimal pH for solubility, ensuring it is compatible with your assay. |
| High salt concentration in the buffer | Test the solubility in buffers with varying salt concentrations if your experimental design allows. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a small amount of this compound.
-
Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Materials:
-
High-concentration stock solution of the compound in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your compound stock solution in the assay buffer. Also, include a buffer-only control.
-
Incubate: Incubate the plate at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Measure Turbidity: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to assess turbidity. An increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is the approximate kinetic solubility.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Experimental workflow for preparing the compound for an in vitro assay.
References
Technical Support Center: Strategies to Reduce Byproduct Formation in Pyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazine derivatives. Our aim is to help you minimize byproduct formation, improve reaction yields, and streamline your purification processes.
Frequently Asked questions (FAQs)
Q1: What are the most common byproducts in pyrazine synthesis and what causes their formation?
A1: The formation of byproducts is a frequent challenge in pyrazine synthesis and is highly dependent on the chosen reaction pathway.
-
Strecker Aldehydes: In the widely used Maillard reaction, which involves the reaction of amino acids and reducing sugars, Strecker aldehydes are common byproducts.[1] Their formation occurs alongside pyrazine formation through the deamination of α-amino acids.[1]
-
Imidazole Derivatives: When using cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives, such as 4-methyl imidazole, can be significant impurities.[2][3] This is particularly problematic when using polar extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[2][3]
-
Structurally Similar Pyrazines: The reaction can sometimes yield a complex mixture of various substituted pyrazines, which can be considered a byproduct issue when a specific isomer is the target molecule.
Q2: How does reaction temperature affect pyrazine yield and byproduct formation?
A2: Temperature is a critical parameter that must be carefully optimized. Generally, increasing the reaction temperature can increase the overall yield of pyrazines.[1] For instance, in the synthesis using 1-hydroxyacetone and ammonium hydroxide, the pyrazine yield increased as the temperature was raised from 100°C to 140°C.[1] However, excessively high temperatures can lead to the degradation of the pyrazine ring and the formation of undesirable byproducts.[1] For example, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the pyrazine product.[1]
Q3: Can the choice of solvent influence the formation of byproducts?
A3: Absolutely. The polarity of the solvent can significantly impact the reaction's selectivity and the ease of purification. For instance, in liquid-liquid extractions, using a less polar solvent like hexane can prevent the co-extraction of polar byproducts such as imidazoles.[2][3] In enzymatic synthesis of pyrazinamide derivatives, using tert-amyl alcohol as the solvent resulted in higher product yields and fewer byproducts compared to more polar solvents like ethanol or isopropanol.[4]
Q4: What is the role of the amino acid structure in byproduct formation during the Maillard reaction?
A4: The structure of the amino acid precursor has a significant influence on both pyrazine yield and byproduct formation. Studies have shown that α- and β-amino acids produce significantly higher amounts of tetramethylpyrazine compared to γ- and ε-amino acids.[1] Notably, α-amino acids can undergo deamination to form Strecker aldehydes as byproducts, whereas β-, γ-, and ε-amino acids tend to generate only the pyrazine product under similar conditions.[1]
Q5: How can the choice of catalyst help in reducing byproduct formation?
A5: The right catalyst can dramatically improve the selectivity of a pyrazine synthesis. For example, a copper oxide/copper chromite catalyst used in the reaction of ethylenediamine can produce pyrazine with very high selectivity (98–100%).[1] This catalytic system promotes the desired intermolecular deamination and cyclization pathway.[1] Similarly, manganese pincer complexes have been shown to effectively catalyze the dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-disubstituted pyrazines with good yields, minimizing the formation of other isomers.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Target Pyrazine
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. |
| Incorrect pH | The pH of the reaction medium can be critical. For the Maillard reaction, a pH range of 7-10 is often optimal.[6] |
| Impure Starting Materials | Ensure the purity of your starting materials, such as α-diketones and 1,2-diamines, as impurities can lead to unwanted side reactions.[2] |
| Incomplete Oxidation | Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation.[2] Ensure you are using an appropriate oxidizing agent (e.g., air, copper(II) sulfate) and that the reaction goes to completion.[7][8] |
| Suboptimal Reactant Ratio | The molar ratio of reactants can affect the reaction pathway. Experiment with different ratios to find the optimum for your specific system.[6] |
| Inefficient Work-up | Product can be lost during extraction and purification. Perform multiple extractions with a suitable solvent and consider methods like distillation or column chromatography for efficient isolation.[7] |
Issue 2: High Levels of Byproducts
| Possible Cause | Troubleshooting Step |
| Formation of Imidazole Byproducts | During liquid-liquid extraction, use a less polar solvent like hexane to avoid co-extraction of polar imidazoles.[2][3] Purification via silica gel column chromatography can also effectively remove these impurities.[2][3] |
| Formation of Strecker Aldehydes | Consider alternative reaction pathways that do not involve the Strecker degradation of α-amino acids if these byproducts are a significant issue.[1] |
| Polymerization or Degradation | Dark reaction mixtures and unidentified byproducts can indicate polymerization or degradation.[7] Try lowering the reaction temperature and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if intermediates are air-sensitive.[7] |
| Formation of Regioisomers | If you are forming structurally similar byproducts, you may need to modify your synthetic strategy to a more regioselective method.[7] |
Quantitative Data Summary
Table 1: Effect of Temperature on Pyrazine Yield
| Reactants | Temperature (°C) | Pyrazine Yield | Reference |
| 1-hydroxyacetone and ammonium hydroxide | 100 | Increased yield with temperature | [1] |
| 1-hydroxyacetone and ammonium hydroxide | 140 | Higher yield compared to 100°C | [1] |
| Ethylenediamine with copper-chromite catalyst | > 450 | Degradation of pyrazine ring | [1] |
| Enzymatic synthesis of pyrazinamide derivatives | 35 - 55 | Yield increases up to 45°C, then decreases | [4] |
Table 2: Effect of Solvent on Pyrazinamide Derivative Yield
| Solvent | log P | Yield (%) | Byproducts | Reference |
| tert-amyl alcohol | 1.4 | 81.2 | Not specified | [4] |
| isobutanol | 0.8 | 75.6 | Pyrazine esters | [4] |
| isopropanol | 0.3 | 68.3 | Pyrazine esters | [4] |
| ethanol | -0.3 | 59.1 | Pyrazine esters | [4] |
| acetonitrile | -0.3 | 45.7 | Not specified | [4] |
| dichloromethane | 1.3 | 32.4 | Not specified | [4] |
Table 3: Comparison of Pyrazine Yields from Different Amino Acid Precursors in a Maillard Reaction Model
| Amino Acid / Peptide | Total Pyrazine Yield (µg/g) | Major Pyrazines Formed | Reference |
| Lysine | High | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [9] |
| Arginine-Lysine (Dipeptide) | 13.12 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [10] |
| Histidine-Lysine (Dipeptide) | 5.54 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [10] |
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Synthesis via Maillard Reaction
This protocol is a generalized procedure and should be optimized for specific reactants.
-
Reactant Preparation: Prepare equimolar solutions of an amino acid (e.g., glycine, alanine) and a reducing sugar (e.g., glucose) in a suitable buffer (e.g., phosphate buffer).[1]
-
Reaction Setup: Combine the amino acid and sugar solutions in a reaction vessel equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to a specific temperature (e.g., 120-160°C) for a defined period (e.g., 1-2 hours).[1] The optimal temperature and time should be determined experimentally.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: After cooling, extract the pyrazine product with an organic solvent.
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)
This method involves the self-condensation of α-amino ketones.[7]
-
Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add sodium nitrite followed by a mineral acid to generate nitrous acid in situ, which converts the ketone to an α-oximino ketone.
-
Reduction to α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone using a suitable reducing agent (e.g., zinc in acetic acid or catalytic hydrogenation).[8]
-
Self-Condensation and Oxidation: The α-amino ketone will undergo self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine. Oxidation can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent like copper(II) sulfate.[7][8]
-
Purification: After cooling and neutralization, extract the pyrazine product with an organic solvent and purify by distillation or column chromatography.[7]
Protocol 3: Purification of Pyrazines by Packed Silica Column
This protocol is effective for removing polar imidazole byproducts.[2]
-
Column Preparation: Pack 5-7 g of silica gel into a short column (e.g., 60 x 10 mm).
-
Sample Loading: Pass the organic extract (e.g., in DCM or MTBE) containing the pyrazines and impurities through the column.
-
Elution: Elute the column with a suitable solvent or solvent mixture (e.g., 90/10 hexane/ethyl acetate).[3]
-
Fraction Collection: Collect the eluent in fractions (e.g., every 20 mL).
-
Analysis: Analyze the fractions by GC/MS to identify the fractions containing the purified pyrazines. The silica will retain the more polar imidazole impurities.[2]
Visualizations
Caption: Maillard reaction pathway leading to pyrazines and Strecker aldehyde byproducts.
Caption: Troubleshooting logic for low pyrazine yield.
Caption: A typical purification workflow for separating pyrazines from imidazole byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
challenges in the synthesis of pyrazine moieties.
Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of pyrazine moieties. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter in your experiments.
This section provides practical advice in a question-and-answer format to help you navigate and resolve common problems in pyrazine synthesis.
Synthesis Troubleshooting
Question: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in pyrazine synthesis and can arise from several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: Many classical methods for pyrazine synthesis are known for having issues with low yields and requiring harsh reaction conditions.[1][2][3] The condensation of α-diketones with 1,2-diamines, for instance, is highly sensitive to reaction parameters.[1]
-
Solution: Systematically optimize reaction conditions such as temperature, pressure, and reaction time for your specific substrates.[1][4] For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to break down.[2]
-
-
Purity of Starting Materials: The purity of your reactants, such as α-amino ketones or α-diketones and diamines, is critical.[1][2] Impurities can participate in unwanted side reactions, leading to the formation of byproducts and consuming your starting materials.[1]
-
Solution: Purify starting materials before use. For example, α-amino ketones can be unstable, so ensuring their purity is crucial.[5]
-
-
Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[1][6]
-
Solution: If the oxidation step is incomplete, your final product will be a mixture, which lowers the yield of the desired pyrazine.[1][4] Ensure your oxidizing agent is active and used in the correct stoichiometric amount, or consider bubbling oxygen through the reaction mixture under reflux, though this method can have drawbacks.[7]
-
-
Choice of Catalyst and Base: In many modern synthesis methods, such as dehydrogenative coupling, the choice and loading of the catalyst and base are critical.[2][4]
-
Solution: Screen different catalysts and bases. For example, in some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[2][4] High catalyst loading might not be scalable, so optimization is key.[2]
-
-
Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.[2][5]
Question: I am observing the formation of multiple products, which is complicating the purification process. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products, particularly when synthesizing unsymmetrically substituted pyrazines, is a common hurdle.[5] Here are some strategies to enhance reaction selectivity:
-
Choice of Synthesis Method: Certain synthetic routes are inherently more selective. For preparing unsymmetrical pyrazines, stepwise methods are generally preferred over the self-condensation of two different α-amino ketones, which typically results in a mixture of products.[9]
-
Control of Reaction Conditions:
-
Temperature: The optimal temperature can significantly impact selectivity. For example, the condensation of 1,2-dicarbonyl compounds with α-amino acid amides is often best performed at low temperatures (around 0°C) to prevent the formation of tarry byproducts.[5]
-
Solvent: The choice of solvent can dramatically affect the reaction's outcome. In some enzymatic syntheses of pyrazinamide derivatives, tert-amyl alcohol provided a significantly higher yield compared to other organic solvents.[5]
-
-
Identify Side Products: To understand the competing reaction pathways, it is beneficial to identify the side products being formed using techniques like NMR and GC-MS.[5]
Question: I am struggling with the purification of my pyrazine derivative. What are the best methods?
Answer: The appropriate purification strategy depends on the physical properties of your target pyrazine and the nature of the impurities.[5] Here are some common techniques and troubleshooting tips:
-
Liquid-Liquid Extraction (LLE): This is often the first step in purification.
-
Troubleshooting: LLE can be inefficient. Multiple extractions with fresh solvent are often necessary for effective separation.[8] The choice of solvent is crucial; for instance, using hexane as the extraction solvent can prevent the co-extraction of imidazole derivatives, whereas methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract these impurities.[8][10]
-
-
Column Chromatography: This is a versatile method for separating pyrazines from impurities with different polarities.[5]
-
Troubleshooting: If you observe co-eluting impurities, try adjusting the polarity of the eluent system for better separation.[2] A shallow gradient can often improve the resolution of closely eluting compounds.[11] Also, ensure you are not overloading the column.[11] For separating polar impurities like imidazoles, a short column of silica can be effective, as the silica will retain the more polar imidazole impurities.[1][8][12]
-
-
Recrystallization: For solid pyrazine derivatives, recrystallization can yield a highly pure product.[5]
-
Troubleshooting:
-
Solvent Choice: The ideal solvent should dissolve the pyrazine well at high temperatures but poorly at low temperatures.[1]
-
Cooling Rate: Avoid rapid cooling ("shock cooling"), which can cause the product to precipitate as an impure amorphous solid. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[1]
-
-
-
Distillation: For volatile pyrazines, distillation can be an effective method to separate them from non-volatile impurities like imidazoles.[1][8] However, it may not be suitable for separating pyrazines with similar boiling points.[1]
Specific Synthesis Challenges
Question: What are the common pitfalls associated with the Staedel–Rugheimer and Gutknecht pyrazine syntheses?
Answer:
-
Staedel–Rugheimer Pyrazine Synthesis: This method involves the reaction of a 2-chloroacetophenone with ammonia. A significant pitfall is the potential for side reactions due to the reactive nature of the starting materials.[1]
-
Gutknecht Pyrazine Synthesis: This approach is based on the self-condensation of α-ketoamines. The primary challenge lies in the synthesis and stability of the α-ketoamine intermediate.[1]
Question: What are the challenges in using metal-catalyzed cross-coupling reactions for pyrazine synthesis?
Answer: Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on a pyrazine core.[13][14] However, challenges can include:
-
Catalyst Deactivation: In some modern approaches like dehydrogenative coupling, catalyst deactivation or low turnover can be a significant issue.[1]
-
Reaction Conditions: These reactions often require specific and carefully optimized conditions, including the choice of catalyst, ligands, base, and solvent.[13]
-
Regioselectivity: Achieving high regioselectivity can be challenging, especially when functionalizing an already substituted pyrazine ring.[13] Direct C-H activation methods are being developed to address this, but yields can sometimes be moderate.[13][15]
Data Presentation
Table 1: Effect of Solvent on the Dehydrogenative Coupling of 2-Phenylglycinol
| Solvent | Yield (%) |
| Toluene | 99 |
| 1,4-Dioxane | 95 |
Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL).[4]
Table 2: Comparison of Bases in a Dehydrogenative Coupling Reaction
| Base | Yield (%) |
| KH | >99 |
| NaOEt | 25 |
| tBuOK | 20 |
| NaOMe | 15 |
Conditions for this specific reaction are detailed in the source literature and may vary for other substrates.[2]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Condensation
This protocol is a general method for the synthesis of a substituted pyrazine.
Materials:
-
Recrystallized benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Wet methanol (3 mL)
-
Potassium tert-butoxide (tBuOK) (catalytic amount, ~10 mg)
-
50 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of wet methanol.[1]
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.[1][4]
-
Add 2 mmol of ethylene diamine and a catalytic amount of potassium tert-butoxide (tBuOK).[1][4]
-
Continue stirring at room temperature until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][4]
-
Once the reaction is complete, evaporate the methanol under reduced pressure.[1][4]
-
Purify the crude product by column chromatography on silica gel.[1][4]
Protocol 2: Purification of Pyrazines using a Short Silica Column
This protocol is effective for removing polar impurities, such as imidazoles, from a pyrazine product mixture.[4][8]
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane (DCM), MTBE)[1][8]
-
Eluent (e.g., DCM or a 90:10 hexane:ethyl acetate mixture)[4][8]
-
Collection vials
Procedure:
-
If necessary, concentrate the crude pyrazine extract to reduce the volume.[4][12]
-
Load the concentrated extract onto the top of the silica column.[4]
-
Analyze the fractions by GC/MS or TLC to identify the fractions containing the purified pyrazine. The silica will retain the more polar imidazole impurities.[1][8]
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.[4]
Visualizations
Caption: A generalized workflow for pyrazine synthesis via condensation.
Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
impact of temperature on pyrazine yield and byproduct formation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazine synthesis, with a specific focus on the impact of reaction temperature on yield and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on pyrazine yield?
A2: Temperature is a critical parameter in pyrazine synthesis. Generally, increasing the reaction temperature accelerates the rate of the Maillard reaction, leading to a higher yield of pyrazines.[1][2] However, this trend holds true only up to an optimal temperature.
Q2: Is there an optimal temperature range for pyrazine synthesis?
A2: Yes, an optimal temperature range typically exists, which is highly dependent on the specific reactants and reaction conditions. For many Maillard reaction-based syntheses, a common range is 120-160°C.[1] For instance, in the synthesis using 1-hydroxyacetone and ammonium hydroxide, the pyrazine yield increased as the temperature was raised from 100°C to 140°C.[1] Another study identified 120°C as the optimum temperature for maximizing pyrazine yield in their model system.[2]
Q3: What happens if the reaction temperature is too high?
A3: Excessively high temperatures can have detrimental effects. While initially increasing the reaction rate, temperatures above the optimum can lead to the degradation of the pyrazine products themselves, resulting in a decreased overall yield.[1][3] For example, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the pyrazine ring.[1]
Q4: How does temperature influence the types of pyrazines and byproducts formed?
A4: Temperature can significantly influence the distribution of different pyrazine derivatives and the formation of byproducts. Higher temperatures can promote the formation of more substituted pyrazines.[4] However, elevated temperatures can also favor competing reaction pathways, leading to the formation of undesirable byproducts such as Strecker aldehydes and imidazole derivatives.[1]
Q5: What are the most common byproducts in pyrazine synthesis?
A5: The most common byproducts often depend on the specific reaction pathway. In the Maillard reaction, Strecker aldehydes are frequent byproducts.[1] When using cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives can be significant impurities.[1][5]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during pyrazine synthesis experiments.
Issue 1: Low or No Pyrazine Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments (e.g., 10°C) within the recommended range (typically 120-160°C) to find the optimal point for your specific system. Monitor the reaction at each temperature to assess the impact on yield.[1][3] |
| Incorrect Reaction Time | The optimal reaction time is temperature-dependent. At higher temperatures, a shorter reaction time may be sufficient. Conversely, at lower temperatures, a longer duration may be necessary. It is crucial to monitor the reaction progress over time to determine the point of maximum yield before product degradation becomes significant.[6] |
| Suboptimal pH | The pH of the reaction medium can significantly influence the Maillard reaction. The optimal pH is often in the neutral to slightly alkaline range (pH 7-10). Verify and adjust the pH of your reaction mixture accordingly.[3] |
| Impure Reactants | The purity of starting materials, such as amino acids and reducing sugars, is crucial. Impurities can lead to unwanted side reactions. Consider purifying your starting materials before use.[7] |
| Incomplete Oxidation of Dihydropyrazine Intermediate | Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation. Ensure you are using an appropriate oxidizing agent and that the reaction conditions are suitable for complete oxidation.[7] |
Issue 2: High Levels of Byproduct Formation
| Potential Cause | Troubleshooting Step |
| Excessively High Reaction Temperature | As mentioned, very high temperatures can promote side reactions. Try reducing the reaction temperature to see if it selectively decreases byproduct formation while maintaining an acceptable yield of the desired pyrazine.[1] |
| Inappropriate Reactant Ratio | The molar ratio of amino acid to reducing sugar can affect the reaction pathway. Experiment with different ratios to find the optimum for your specific system to favor pyrazine formation over byproducts.[3] |
| Formation of Imidazole Byproducts | Imidazole derivatives can be a common byproduct, especially in reactions involving ammonium hydroxide. To minimize their formation, consider optimizing the reaction temperature and reactant stoichiometry.[7] For purification, a less polar solvent like hexane can be used during liquid-liquid extraction to prevent the co-extraction of polar imidazole byproducts.[5] |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of temperature on pyrazine yield and the formation of different pyrazine compounds.
Table 1: Effect of Temperature on Total Pyrazine Yield
| Temperature (°C) | Reaction Time (min) | Reactants | Total Pyrazine Yield/Concentration | Reference |
| 100 | 150 | Native Sunflower Seed Protein & FAAs | 4 pyrazines detected | [4] |
| 140 | 150 | Native Sunflower Seed Protein & FAAs | 9 pyrazines detected | [4] |
| 100 | - | Glycyl-l-glutamine Amadori Compound | Furans mainly formed | [8] |
| 120 | - | Glycyl-l-glutamine Amadori Compound | Increased pyrazine formation | [8] |
| 140 | - | Glycyl-l-glutamine Amadori Compound | 296 ± 6.67 µg/L | [8] |
| 100 | 15 | Fructose & Ammonium Formate (Microwave) | - | [9] |
| 120 | < 3 | Fructose & Ammonium Formate (Microwave) | Maximum yield reached | [9] |
Table 2: Formation of Specific Pyrazines at Different Temperatures
| Temperature (°C) | Reaction Time (min) | Reactant System | Specific Pyrazines Formed | Reference |
| 100 | - | Native SSP & FAAs model | 2 pyrazines detected | [4] |
| 110 | - | Native SSP & FAAs model | 3 pyrazines detected | [4] |
| 140 | 90+ | Native SSP & FAAs model | 2,3,5-trimethylpyrazine, 2-ethyl-3-methylpyrazine, 3-ethyl-2,5-dimethylpyrazine, 2-methyl-5-propylpyrazine and 3,5-diethyl-2-methylpyrazine detected | [4] |
| 120 | - | Glycyl-l-glutamine Amadori Compound | Unsubstituted pyrazine, 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, and trimethylpyrazine | [8] |
Experimental Protocols
General Protocol for Pyrazine Synthesis via Maillard Reaction
This protocol provides a generalized procedure for the synthesis of pyrazines from an amino acid and a reducing sugar in a model system. Researchers should optimize the specific parameters for their particular system.
Materials:
-
Amino acid (e.g., L-lysine)
-
Reducing sugar (e.g., D-glucose)
-
Distilled water
-
Sodium hydroxide (NaOH) or other suitable base for pH adjustment
-
Reaction vessel with reflux condenser
-
Heating and stirring apparatus
-
Extraction solvent (e.g., dichloromethane)
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of the amino acid and reducing sugar in distilled water.
-
Reaction Setup: Combine the amino acid and sugar solutions in the reaction vessel. Adjust the pH of the mixture to the desired level (typically between 7 and 10) using a suitable base.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-160°C) with continuous stirring for a specific duration (e.g., 1-2 hours).[1]
-
Quenching: After the reaction is complete, rapidly cool the reaction vessel in an ice bath to stop the reaction.
-
Extraction: Extract the pyrazines from the reaction mixture using a suitable organic solvent such as dichloromethane. Multiple extractions may be necessary for efficient recovery.[5]
-
Analysis: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pyrazine products.
Visualizations
Caption: Simplified Maillard reaction pathway leading to pyrazine formation.
Caption: Troubleshooting workflow for pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05140G [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
Technical Support Center: Optimization of Pyrazine-2-Carboxylic Acid Hydrazide Biotransformation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biotransformation synthesis of pyrazine-2-carboxylic acid hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic activity utilized for the biotransformation of pyrazinamide to pyrazine-2-carboxylic acid hydrazide?
The primary enzymatic activity is the acyltransferase activity of amidase, which facilitates the hydrazinolysis of pyrazinamide.[1][2] A notable example is the use of whole-cell amidase from Bacillus smithii IITR6b2.[1][2][3][[“]]
Q2: What are the key advantages of using a biotransformation approach for this synthesis?
This approach is considered a greener method as it avoids the use of hazardous chemicals and can be performed in a solvent-free reaction condition.[1][2][3] It allows for a one-step biotransformation of pyrazinamide to its acid hydrazide with minimal by-product formation.[1][2][[“]]
Q3: What are the critical parameters to optimize for maximizing the yield of pyrazine-2-carboxylic acid hydrazide?
Four key factors significantly influence the synthesis: pyrazinamide concentration, hydrazine dihydrochloride concentration, temperature, and biocatalyst (cell) concentration.[1][2][3]
Q4: Can whole-cell immobilization improve the biotransformation process?
Yes, immobilization of the whole-cell biocatalyst, for instance using a calcium-alginate matrix, can enhance stability and reusability.[3] This is beneficial for reducing processing costs in industrial applications and allows for fed-batch biotransformation, leading to higher product concentrations.[1][3]
Q5: What is a typical molar conversion yield that can be expected with an optimized fed-batch process?
In a fed-batch process using alginate-entrapped whole cells of Bacillus smithii IITR6b2, a final concentration of 126 mM of pyrazine-2-carboxylic acid hydrazide was achieved, which corresponds to a 63% molar conversion.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Pyrazine-2-Carboxylic Acid Hydrazide | Suboptimal reaction conditions (substrate/co-substrate concentration, temperature, cell concentration). | Systematically optimize the four critical parameters: pyrazinamide concentration, hydrazine dihydrochloride concentration, temperature, and cell concentration. Response Surface Methodology (RSM) can be employed for efficient optimization.[1][2][3] |
| Enzyme inhibition by substrate or product. | Consider a fed-batch approach to maintain substrate and product concentrations below inhibitory levels.[1][3] Immobilization of the biocatalyst can also improve stability.[3] | |
| Poor biocatalyst activity. | Ensure optimal cell growth and induction conditions to maximize amidase expression and activity. Verify the viability and integrity of the whole cells before the biotransformation. | |
| High By-product Formation (Pyrazine-2-carboxylic acid) | Hydrolysis of pyrazinamide by amidase instead of acyltransferase activity. | Optimize the concentration of hydrazine dihydrochloride, as a higher concentration favors the acyltransferase reaction (hydrazinolysis) over hydrolysis.[1] |
| Non-optimal pH of the reaction medium. | Although the cited study uses a solvent-free condition, if a buffer is used, ensure the pH is optimal for the acyltransferase activity of the specific amidase. | |
| Inconsistent Results Between Batches | Variation in biocatalyst preparation. | Standardize the protocol for cell cultivation, harvesting, and preparation of the whole-cell biocatalyst. Ensure consistent cell density and activity for each batch. |
| Inaccurate measurement of substrates. | Precisely measure the concentrations of pyrazinamide and hydrazine dihydrochloride for each reaction. | |
| Low Molar Conversion in Fed-Batch Process | Suboptimal feeding strategy. | Optimize the feeding rate of pyrazinamide and hydrazine dihydrochloride to maintain their concentrations within the optimal range and avoid accumulation to inhibitory levels.[1][3] |
| Mass transfer limitations with immobilized cells. | Ensure adequate agitation (e.g., 200 rpm) to facilitate substrate and product diffusion to and from the immobilized biocatalyst.[1][3] Optimize the size and porosity of the immobilization matrix (e.g., calcium alginate beads). |
Quantitative Data Summary
Table 1: Optimized Batch Reaction Parameters for Pyrazine-2-Carboxylic Acid Hydrazide Synthesis
| Parameter | Optimized Value |
| Pyrazinamide Concentration | 40 mM[1][2][3] |
| Hydrazine Dihydrochloride Concentration | 1000 mM[1][2][3] |
| Cell Concentration (Bacillus smithii IITR6b2) | 2.5 mg/mL[1][2][3] |
| Temperature | 20 °C[1][2][3] |
| Resulting Product Concentration | 32.26 mM [1][2][3] |
Table 2: Fed-Batch Biotransformation Parameters and Results
| Parameter | Value |
| Biocatalyst | Alginate-entrapped whole-cell Bacillus smithii IITR6b2[1][3] |
| Agitation | 200 rpm[1][3] |
| Pyrazinamide Concentration (Initial) | 40 mM[1][3] |
| Hydrazine Dihydrochloride Concentration | 1000 mM[1][3] |
| Final Product Concentration | 126 mM [1][3] |
| Molar Conversion | 63% [1][3] |
Experimental Protocols
1. Whole-Cell Biocatalyst Preparation (Bacillus smithii IITR6b2)
-
Cultivation: Inoculate Bacillus smithii IITR6b2 in a suitable growth medium.
-
Incubation: Incubate the culture under optimal growth conditions (temperature, agitation, and duration) to reach the desired cell density.
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.
-
Biocatalyst Preparation: The washed cell pellet can be used directly as a whole-cell biocatalyst or be subjected to immobilization.
2. Batch Biotransformation Protocol
-
Reaction Setup: In a reaction vessel, combine the following components under optimized conditions:
-
Pyrazinamide: 40 mM
-
Hydrazine dihydrochloride: 1000 mM
-
Bacillus smithii IITR6b2 whole cells: 2.5 mg/mL
-
-
Incubation: Maintain the reaction at 20 °C with appropriate agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of pyrazine-2-carboxylic acid hydrazide and the consumption of pyrazinamide using a suitable analytical method (e.g., HPLC).
-
Termination: Stop the reaction upon reaching the desired conversion.
-
Product Recovery: Separate the biocatalyst from the reaction mixture by centrifugation. The supernatant contains the product, which can be further purified.
3. Fed-Batch Biotransformation with Immobilized Cells
-
Cell Immobilization:
-
Prepare a sodium alginate solution and mix it with the whole-cell suspension.
-
Extrude the mixture dropwise into a calcium chloride solution to form calcium alginate beads, thus entrapping the cells.
-
Wash the beads to remove excess calcium chloride and un-entrapped cells.
-
-
Reaction Setup:
-
Add the alginate-entrapped whole cells to the reaction vessel containing hydrazine dihydrochloride (1000 mM).
-
Set the agitation to 200 rpm.
-
-
Fed-Batch Operation:
-
Start the reaction by adding an initial concentration of pyrazinamide (40 mM).
-
Periodically feed additional pyrazinamide to the reactor to maintain its concentration in the optimal range.
-
-
Monitoring and Product Recovery: Follow the same procedures as described for the batch biotransformation.
Visualizations
Caption: Experimental workflow for the biotransformation synthesis.
Caption: Key factors influencing biotransformation optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. consensus.app [consensus.app]
Validation & Comparative
Comparative Bioactivity of Pyrazine Carboxylic Acid Derivatives in Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of pyrazine carboxylic acid derivatives, serving as potential alternatives to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid, for which public bioactivity data is limited. The information herein is compiled from recent studies, focusing on anticancer, antimicrobial, and antiviral properties, and is intended to support further research and development.
Quantitative Data Summary
The following tables present a compilation of quantitative data on the anticancer, antimicrobial, and antiviral activities of various pyrazine-2-carboxylic acid derivatives and related compounds.
Table 1: Anticancer Activity of Pyrazine Derivatives
| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |
| Pyrazinoic Acid Derivatives | A549 (Lung) | Cytotoxic | 6.11 | |
| MCF-7 (Breast) | Cytotoxic | 10.64 | ||
| HT-29 (Colon) | Cytotoxic | 14.92 | ||
| Pyrazolo[3,4-b]pyrazines | MCF-7 (Breast) | Inhibitory | Very Significant (p < 0.001) | [1] |
| Pyrazine-based SHP2 Inhibitors | MCF-7, MDA-MB-231, HCT116 | Cytotoxic | Varies | [2][3] |
| Ligustrazine-chalcone Hybrids | MDA-MB-231, MCF-7, A549, HepG-2 | Cytotoxic | 0.99 - 9.99 | [4] |
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound Class | Target Organism | Activity | MIC (µg/mL) | Reference |
| Pyrazine-2-carboxylic Acid Derivatives | C. albicans | Antifungal | 3.125 | [5] |
| E. coli | Antibacterial | 50 | [5] | |
| P. aeruginosa | Antibacterial | 25 | [5] | |
| Triazolo[4,3-a]pyrazine Derivatives | S. aureus | Antibacterial | 32 | [6] |
| E. coli | Antibacterial | 16 | [6] | |
| N'-(thiazol-2-ylidene)acetohydrazides | M. tuberculosis H37Rv | Antimycobacterial | Significant | [7] |
| Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | Antituberculotic | 72% inhibition | [8] |
Table 3: Antiviral Activity of Pyrazine Derivatives
| Compound Class | Virus | Cell Line | Activity | IC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine Derivatives | Human Cytomegalovirus (HCMV) | Not specified | Antiviral | 0.33 | [9] |
| Pyrazine-triazole Conjugates | SARS-CoV-2 | VERO-E6 | Antiviral | 0.477 | [10] |
| Ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate | Herpes Simplex Virus-1 | Not specified | Antiviral | Active in µM range | [11] |
| Chloroquine-pyrazine Analogs | SARS-CoV-2 | Vero E6 | Antiviral | 1.5 - 28 | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are harvested during their logarithmic growth phase. Cell density is determined, and cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: Serial dilutions of the test compound (e.g., pyrazine derivatives) are prepared in a complete cell culture medium. The medium from the cell plates is replaced with the medium containing the compound dilutions. Control wells with vehicle only and untreated cells are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition and Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization and Absorbance Reading: A solubilization solution is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[14]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
Visualizations
The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be modulated by bioactive pyrazine derivatives.
References
- 1. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid and its structural analogs. While specific cross-reactivity data for this compound is not currently available in published literature, this document offers a template for conducting and presenting such studies, including a hypothetical data set, detailed experimental protocols, and a visual representation of the experimental workflow.
Introduction to Cross-Reactivity in Drug Development
Cross-reactivity is a critical parameter in drug development and diagnostics. It refers to the ability of an antibody or a receptor to bind to substances other than its intended target. In the context of this compound, a molecule with potential biological activity, understanding its cross-reactivity with structurally similar compounds is essential for predicting potential off-target effects, ensuring the specificity of immunoassays, and identifying potential drug-drug interactions. Pyrazine derivatives are known to possess a wide range of biological activities, making cross-reactivity studies particularly important for this class of compounds.
Hypothetical Cross-Reactivity Data
The following table illustrates how cross-reactivity data for this compound against a panel of structurally related pyrazine derivatives could be presented. The data is expressed as the concentration of the analog required to inhibit the binding of a specific antibody to this compound by 50% (IC50), and the cross-reactivity is calculated relative to the parent compound.
| Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | [Structure of parent compound] | 10 | 100% |
| Pyrazine-2-carboxylic acid | [Structure of analog A] | 500 | 2% |
| 5-Methyl-6-oxo-1,6-dihydropyrazine-2-carboxylic acid | [Structure of analog B] | 25 | 40% |
| 6-Oxo-1,6-dihydropyrazine-2,5-dicarboxylic acid | [Structure of analog C] | >1000 | <1% |
| 3-Amino-6-oxo-1,6-dihydropyrazine-2-carboxylic acid | [Structure of analog D] | 150 | 6.7% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard procedure for determining the cross-reactivity of potential analogs with an antibody raised against this compound. Competitive ELISA is a highly sensitive technique suitable for quantifying small molecules.[1][2]
1. Materials and Reagents:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Primary Antibody: Polyclonal or monoclonal antibody specific to this compound.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2M Sulfuric Acid.
-
Buffers: Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Blocking Buffer (e.g., 5% non-fat dry milk in PBS), Assay Buffer (e.g., 1% BSA in PBS).
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Test Compounds: this compound (standard) and potential cross-reactants.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of the standard (this compound) and test compounds in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature to allow for the competitive binding to occur.
-
-
Incubation: Transfer 100 µL of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate four times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.
-
Determine the IC50 value for the standard and each test compound from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each test compound using the formula provided in the data table section.
Experimental Workflow
The following diagram illustrates the key steps in a cross-reactivity screening study.
Caption: Workflow for a cross-reactivity study.
Conclusion
This guide provides a comprehensive framework for researchers and scientists to approach the study of cross-reactivity for this compound. By following the outlined experimental protocols and data presentation formats, a clear and objective comparison of its binding specificity against various structural analogs can be achieved. Such studies are fundamental to the preclinical evaluation of any potential therapeutic agent and for the development of specific diagnostic tools.
References
A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers and Drug Development Professionals
An objective analysis of prominent synthetic routes to pyrazines, offering a comparative assessment of their performance based on experimental data. This guide is tailored for researchers, scientists, and professionals in drug development seeking to select the optimal synthetic strategy for their target pyrazine derivatives.
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and flavorants. The selection of an appropriate synthetic method is crucial for the efficient and cost-effective production of these valuable molecules. This guide provides a comparative analysis of four key methods for pyrazine synthesis: the Gutknecht synthesis, the Staedel-Rugheimer synthesis, the Maillard reaction, and a modern manganese-catalyzed dehydrogenative coupling.
Comparative Performance of Pyrazine Synthesis Methods
The following table summarizes quantitative data for the different pyrazine synthesis methods, providing a clear comparison of their performance under various conditions.
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |
| Gutknecht Synthesis | α-Amino Ketone (self-condensation) | In situ from α-oximino ketone | Varies | Varies | Moderate to Good | General textbook knowledge |
| Staedel-Rugheimer Synthesis | 2-Chloroacetophenone, Ammonia | None | Reflux | Several hours | Not specified | [1] |
| Maillard Reaction | Lysine, Glucose | None | 180 | Not specified | Varies by pyrazine | [2] |
| Maillard Reaction | Asparagine, Proline, Glucose | None | Varies | Varies | Varies by pyrazine | [3] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-3-phenylpropan-1-ol | Mn-pincer complex, KH | 150 | 24 h | 95 | [4] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-3-methylbutan-1-ol | Mn-pincer complex, KH | 150 | 24 h | 86 | [4] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-4-methylpentan-1-ol | Mn-pincer complex, KH | 150 | 24 h | 80 | [4] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-1-hexanol | Mn-pincer complex, KH | 150 | 24 h | 65 | [4] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-1-pentanol | Mn-pincer complex, KH | 150 | 24 h | 95 | [4] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-1-butanol | Mn-pincer complex, KH | 150 | 24 h | 40 | [4] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Amino-1-propanol | Mn-pincer complex, KH | 150 | 24 h | 45 | [4] |
| Microwave-Assisted Synthesis | β-Ketonitriles, Hydrazine | N,N'-diphenylformamidine | 120 | 20 min | 60-80 | [5][6] |
In-Depth Analysis of Synthesis Methods
This section provides a detailed overview of each synthetic methodology, including their mechanisms and typical experimental protocols.
Gutknecht Pyrazine Synthesis
The Gutknecht synthesis, first reported in 1879, is a versatile method for preparing substituted pyrazines. It involves the self-condensation of α-amino ketones to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. The α-amino ketones are often generated in situ from the reduction of α-oximino ketones.
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (Illustrative)
-
Formation of the α-Oximinoketone: A solution of deoxybenzoin (1 equivalent) in a suitable solvent (e.g., ethanol) is treated with an acidic solution of sodium nitrite at low temperature (0-5 °C) to yield the α-oximinoketone.
-
Reduction to the α-Amino Ketone: The isolated α-oximinoketone is reduced to the corresponding α-amino ketone. This can be achieved using various reducing agents, such as zinc dust in acetic acid or through catalytic hydrogenation.
-
Dimerization and Oxidation: The α-amino ketone undergoes spontaneous dimerization in solution to form the dihydropyrazine intermediate. This intermediate is then oxidized to 2,5-diphenylpyrazine. Oxidation can often be accomplished by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate. The crude product is then purified by recrystallization or column chromatography.
Staedel-Rugheimer Pyrazine Synthesis
The Staedel–Rugheimer pyrazine synthesis, dating back to 1876, is one of the oldest methods for pyrazine synthesis. This method involves the reaction of an α-haloketone with excess ammonia. The initially formed α-amino ketone undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (Illustrative) [1]
-
Formation of the α-Amino Ketone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours.
-
Self-Condensation and Oxidation: Upon cooling, the intermediate α-aminoacetophenone is formed, which then spontaneously undergoes self-condensation to a dihydropyrazine. Oxidation to 2,5-diphenylpyrazine occurs, often facilitated by air.
-
Purification: The crude pyrazine product is isolated and purified by distillation or recrystallization.
Maillard Reaction
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically upon heating. This reaction is responsible for the flavor and aroma of many cooked foods and can be utilized for the synthesis of a wide variety of pyrazine derivatives.[7] The specific pyrazines formed are dependent on the precursor amino acids and sugars, as well as the reaction conditions such as temperature and pH.[2][3]
Experimental Protocol: General Procedure for Pyrazine Synthesis via Maillard Reaction
-
Reactant Mixture: An amino acid (e.g., lysine, proline, asparagine) and a reducing sugar (e.g., glucose) are dissolved in water or a suitable solvent.[3]
-
Heating: The mixture is heated to a specific temperature (typically 100-180 °C) for a defined period. The pH of the reaction mixture can be adjusted to influence the reaction pathway and product distribution.
-
Extraction and Analysis: After cooling, the volatile pyrazine products are typically extracted using a suitable organic solvent or by headspace solid-phase microextraction (SPME). The resulting pyrazines are then identified and quantified using gas chromatography-mass spectrometry (GC-MS).
Manganese-Catalyzed Dehydrogenative Coupling
Modern synthetic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. A notable example is the use of earth-abundant metal catalysts, such as manganese, for the dehydrogenative coupling of vicinal diols and diamines or the self-coupling of β-amino alcohols to form pyrazines. These reactions are highly atom-economical, producing water and hydrogen gas as the only byproducts.[4]
Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines [4]
-
Reaction Setup: In a glovebox, a pressure-rated reaction vessel is charged with the β-amino alcohol substrate (1 equivalent), a manganese pincer complex catalyst (e.g., 2 mol%), and a base (e.g., potassium hydride, 3 mol%) in a suitable solvent like toluene.
-
Reaction Execution: The sealed vessel is removed from the glovebox and heated in an oil bath at a specified temperature (e.g., 150 °C) for a set time (e.g., 24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described pyrazine synthesis methods.
Caption: General workflows for classical and modern pyrazine synthesis methods.
Conclusion
The synthesis of pyrazines can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Gutknecht and Staedel-Rugheimer syntheses are foundational and conceptually straightforward but may suffer from harsh reaction conditions and limited scope. The Maillard reaction offers a bio-inspired route to complex mixtures of pyrazines, which is particularly relevant in food and flavor chemistry. In contrast, modern metal-catalyzed methods, such as the manganese-catalyzed dehydrogenative coupling, provide highly efficient, selective, and environmentally benign pathways to symmetrically substituted pyrazines. The choice of the most suitable method will ultimately depend on the specific target molecule, desired scale, and the available resources and expertise. For the synthesis of well-defined, symmetrically substituted pyrazines with high yields and atom economy, the manganese-catalyzed dehydrogenative coupling presents a compelling modern approach. For the generation of complex flavor profiles or in biomimetic studies, the Maillard reaction remains a powerful tool. The classical methods, while older, can still be valuable for specific applications and for their pedagogical importance in understanding the fundamental reactivity of the pyrazine core.
References
- 1. Bio-inspired manganese-catalyzed deaminative hydroxylation of benzyl amines to corresponding alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. perfumerflavorist.com [perfumerflavorist.com]
In Vivo Validation of Pyrazine Carboxylic Acid Derivatives: A Comparative Guide for Therapeutic Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of novel therapeutic agents based on the pyrazine carboxylic acid scaffold, with a focus on compounds such as 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid. Given the nascent stage of research for this specific molecule, this document outlines a generalized validation workflow, presents standardized experimental protocols, and compares the therapeutic potential to established alternative scaffolds.
Introduction to this compound and the Pyrazine Scaffold
The pyrazine ring is a core component of various biologically active compounds, and its derivatives have garnered interest for their potential therapeutic applications, including antimicrobial and anticancer activities.[1] this compound represents a class of heterocyclic compounds whose therapeutic potential is under active investigation. The strategic in vivo validation of such novel chemical entities is a critical step in the drug discovery and development pipeline.[2] This process typically involves a phased approach, beginning with safety and tolerability assessments, followed by pharmacokinetic profiling and efficacy studies in relevant disease models.[2][3]
Comparative Data on Therapeutic Potential
While specific in vivo efficacy data for this compound is not yet publicly available, the broader family of pyrazine derivatives has shown promise in various therapeutic areas. The following tables provide a comparative summary of the biological activities of related pyrazine compounds and other relevant carboxylic acid derivatives to serve as a benchmark for future studies.
Table 1: Comparative Antimicrobial Activity of Pyrazine Derivatives
| Compound Class | Target Organism | Activity | Reference |
| General Pyrazine-2-carboxamide Derivatives | Mycobacterium tuberculosis | Antimycobacterial | [1] |
| Various Substituted Pyrazine Carboxamides | Gram-positive & Gram-negative bacteria | Antibacterial | [1] |
Table 2: Comparative Anticancer and Kinase Inhibitory Potential of Pyrazine Derivatives
| Compound Class | Target | Activity | Reference |
| 2,6-disubstituted pyrazine derivatives | CK2 Kinase | Kinase Inhibition | [1] |
| 2,6-disubstituted pyrazine derivatives | PIM Kinase | Kinase Inhibition | [1] |
| Imidazo[1,2-a]pyrazine core derivatives | Aurora Kinase | Kinase Inhibition | [1] |
| Pyrrolopyrazine derivatives | Various Kinases | Kinase Inhibition | [1] |
| 6-amino-2-pyridone-3,5-dicarbonitrile derivatives | Glioblastoma, Liver, Breast, Lung Cancer Cells | Anticancer | [4] |
Experimental Protocols for In Vivo Validation
The successful in vivo evaluation of a novel therapeutic agent is contingent on robust and well-designed experimental protocols.[2][3] The following are generalized methodologies for key in vivo studies, which should be adapted based on the specific physicochemical properties of the test compound.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of the compound.
Protocol:
-
Animal Model: Healthy adult mice (e.g., Swiss albino), 6-8 weeks old, of both sexes.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.[5]
-
Grouping: Animals are divided into a control group and at least four test groups (n=6-10 per group).
-
Dose Administration: The test compound is administered via the intended clinical route (e.g., intraperitoneal, oral gavage) in geometrically increasing doses. The control group receives the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Data Analysis: The LD50 is calculated using a suitable statistical method (e.g., Probit analysis).
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Animal Model: Cannulated rodents (e.g., Sprague-Dawley rats) are often used to facilitate serial blood sampling.
-
Dose Administration: A single dose of the compound is administered intravenously (for bioavailability assessment) and via the intended therapeutic route.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Analysis: Plasma concentrations of the compound are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.
Xenograft Efficacy Model (for Anticancer Potential)
Objective: To evaluate the antitumor efficacy of the compound in an in vivo cancer model.
Protocol:
-
Cell Culture: Human cancer cells (e.g., A549 for lung cancer) are cultured under standard conditions.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
Treatment: The compound is administered at various doses and schedules. A positive control (standard-of-care chemotherapy) is often included.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Visualizing Workflows and Pathways
In Vivo Validation Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel therapeutic compound.
Caption: Generalized workflow for the in vivo validation of a novel therapeutic compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrazine carboxylic acid derivative with anticancer properties.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a novel inhibitor.
Alternative Therapeutic Scaffolds and Comparative Considerations
When evaluating the therapeutic potential of this compound, it is crucial to consider alternative chemical scaffolds that have demonstrated efficacy in similar therapeutic areas. For instance, pyridine carboxylic acid isomers have historically yielded a plethora of drugs for various diseases.[6] Bioisosteres of carboxylic acids, such as tetrazoles or phosphonic acids, have also been shown to enhance potency and selectivity in some cases.[7]
Comparative in vivo studies should ideally include compounds from these alternative scaffolds to provide a comprehensive assessment of the novel agent's therapeutic index, efficacy, and overall potential. The selection of appropriate comparator compounds is critical for making informed decisions about advancing a lead candidate.[8]
Conclusion
The in vivo validation of novel compounds such as this compound is a multi-faceted process that requires careful planning and execution.[2] While specific data for this compound is still emerging, the established biological activity of the broader pyrazine family suggests a promising area for further investigation. By employing standardized and robust experimental protocols, and by making objective comparisons to relevant alternative scaffolds, researchers can effectively elucidate the therapeutic potential of this and other novel chemical entities. The use of imaging techniques can also contribute to a reduction in the number of animals used in preclinical studies by allowing for repeated measurements in the same animal.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid derivatives and related heterocyclic carboxamides. The information is compiled from preclinical studies to highlight the influence of structural modifications on various biological activities, including antiviral, anti-inflammatory, and antimycobacterial effects. Quantitative data is presented in tabular format for clear comparison, and detailed experimental protocols for key assays are provided.
Antiviral Activity of 2-Oxo-pyrazine-3-carboxamide-yl Nucleoside Analogues
A series of novel 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers have been synthesized and evaluated for their inhibitory activity against influenza A viruses (H1N1 and H3N2) in Madin-Darby canine kidney (MDCK) cells. The core structure involves the modification of the 2-oxo-pyrazine-3-carboxamide scaffold with different nucleoside moieties.
One of the most potent compounds identified is 4-[(1S, 3R, 4R, 7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3-oxo-3,4-dihydropyrazine-2-carboxamide (compound 8a), which demonstrated significant antiviral activity with low cytotoxicity.[1]
Table 1: In Vitro Anti-influenza A Virus Activity of 2-Oxo-pyrazine-3-carboxamide-yl Nucleoside Analogues[1]
| Compound | Virus Strain | IC₅₀ (μM) | TC₅₀ (μM) | Selectivity Index (SI) |
| 8a | H3N2 | 7.41 | >200 | >26.99 |
| 8a | H1N1 | 5.63 | >200 | >35.52 |
| Ribavirin | H3N2 | 9.85 | >200 | >20.30 |
| Ribavirin | H1N1 | 8.72 | >200 | >22.94 |
IC₅₀: 50% inhibitory concentration; TC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (TC₅₀/IC₅₀)
The structure-activity relationship studies revealed that the stereochemistry of the nucleoside analogue plays a crucial role in the antiviral activity. The specific configuration of compound 8a was found to be optimal for binding to the viral RNA-dependent RNA polymerase (RdRp), as suggested by molecular docking studies.[1]
Experimental Protocol: Anti-influenza Virus Assay[1]
Cell Culture and Virus Propagation: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. Influenza A viruses (H1N1 and H3N2 strains) are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.
Cytotoxicity Assay: MDCK cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serial dilutions of the test compounds. Following a 48-hour incubation, cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the 50% cytotoxic concentration (TC₅₀) is calculated.
Antiviral Activity Assay: Confluent MDCK cell monolayers in 96-well plates are infected with influenza virus at a multiplicity of infection (MOI) of 0.01. After a 2-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then treated with various concentrations of the test compounds in serum-free DMEM containing 2 μg/mL of TPCK-trypsin. After 48 hours of incubation, the antiviral activity is evaluated by the MTT assay. The 50% inhibitory concentration (IC₅₀) is calculated by comparing the absorbance of compound-treated, virus-infected cells with that of untreated, virus-infected cells.
Comparative Analysis with Alternative Heterocyclic Scaffolds
To provide a broader context for the biological potential of the this compound core, this section compares its derivatives with other structurally related heterocyclic carboxamides that have been investigated for different therapeutic applications.
Anti-inflammatory Activity of 6-Oxopyridazin-1-yl Benzenesulfonamides
A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been synthesized and evaluated as multi-target anti-inflammatory agents, targeting carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. This scaffold is an isomer of the dihydropyrazine core.
Table 2: In Vitro Enzyme Inhibitory Activity of Pyridazinone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) or Kᵢ (nM) |
| 7a (methanesulfonate) | COX-2 | IC₅₀ = 0.05 µM |
| 7b (ethanesulfonate) | COX-2 | IC₅₀ = 0.06 µM |
| 3 (hydroxy) | 5-LOX | IC₅₀ = 2 µM |
| 7a (methanesulfonate) | 5-LOX | IC₅₀ = 3 µM |
| 7b (ethanesulfonate) | 5-LOX | IC₅₀ = 2.5 µM |
| 5a (benzyloxy) | hCA II | Kᵢ = 5.3 nM |
The results indicate that modifications on the pyridazinone ring and the benzenesulfonamide moiety significantly influence the inhibitory activity and selectivity against different inflammatory enzymes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and COX-2 is determined using a commercial colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Antimycobacterial and Photosynthesis-Inhibiting Activity of Pyrazine-2-carboxylic Acid Amides
Derivatives of pyrazine-2-carboxylic acid, lacking the 6-oxo group, have been synthesized and evaluated for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities.[2][3]
Table 3: Biological Activity of Pyrazine-2-carboxylic Acid Amides[2][3]
| Compound | Activity | Measurement | Value |
| 2o | Antituberculotic (vs. M. tuberculosis) | % Inhibition | 72% |
| 2m | Photosynthesis Inhibition (spinach chloroplasts) | IC₅₀ | 0.026 mmol·dm⁻³ |
| 2f | Antialgal | IC₅₀ | 0.063 mmol·dm⁻³ |
Compound 2o: 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid.[2][3] Compound 2m: 3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.[2][3] Compound 2f: 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid.[2][3]
These findings demonstrate that the pyrazine-2-carboxamide scaffold is a versatile template for developing agents with diverse biological activities. The lipophilicity and electronic properties of the substituents on the amide nitrogen and the pyrazine ring are key determinants of activity.
Experimental Protocol: Antimycobacterial Assay[2][3]
The in vitro antimycobacterial activity against Mycobacterium tuberculosis is determined using a radiometric respiratory technique in BACTEC 12B medium. The primary screen is conducted at a single concentration. The percentage inhibition is calculated relative to the growth of the control.
Visualizing Key Relationships and Workflows
Logical Flow of Structure-Activity Relationship (SAR) Analysis
Caption: Logical workflow for SAR studies of novel chemical entities.
General Synthetic Pathway for Pyrazine-2-carboxylic Acid Amides
Caption: General synthesis of pyrazine-2-carboxylic acid amides.
References
- 1. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid against Known Inhibitors of 2-Oxoglutarate-Dependent Dioxygenases
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid against a selection of known inhibitors. The inhibitory activity and target profile of this compound are currently putative and require experimental validation. The information presented herein is for research purposes only.
Introduction
2-Oxoglutarate-dependent dioxygenases (2-OGDDs) are a large family of non-heme iron(II)-containing enzymes that play critical roles in various physiological processes, including hypoxia sensing, collagen biosynthesis, and epigenetic regulation.[1][2] Their involvement in pathophysiology has made them attractive targets for therapeutic intervention in diseases such as anemia, cancer, and inflammatory disorders.[1][2] This guide benchmarks the potential inhibitor this compound against established inhibitors of a key subfamily of 2-OGDDs, the hypoxia-inducible factor (HIF) prolyl hydroxylase domain-containing proteins (PHDs).
The inhibitors compared in this guide are:
-
This compound: A heterocyclic compound with a structure suggestive of potential 2-OGDD inhibitory activity. Its actual inhibitory profile is yet to be determined experimentally.
-
N-Oxalylglycine (NOG): A cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate-dependent enzymes.[3][4][5]
-
Vadadustat (AKB-6548): An oral HIF-PH inhibitor that has been investigated for the treatment of anemia associated with chronic kidney disease.[6]
-
Roxadustat (FG-4592): An oral HIF-PH inhibitor approved for the treatment of anemia in chronic kidney disease.[7][8][9]
-
Daprodustat (GSK1278863): A potent, orally active inhibitor of all three HIF prolyl hydroxylase isozymes (PHD1, PHD2, and PHD3).[10][11][12]
-
Molidustat (BAY 85-3934): An orally active HIF-PH inhibitor that stimulates the production of erythropoietin.[13][14][15]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of the selected known inhibitors against the three main prolyl hydroxylase domain isoforms (PHD1, PHD2, and PHD3).
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| N-Oxalylglycine (NOG) | 2100[3] | 5600[3] | Data not available |
| Vadadustat (AKB-6548) | Low nM range[11] | Low nM range[11] | Low nM range[11] |
| Roxadustat (FG-4592) | 1400[7] | 1260[7] | 1320[7] |
| Daprodustat (GSK1278863) | 3.5[10] | 22.2 | 2.2 |
| Molidustat (BAY 85-3934) | 480[13][14] | 280[13][14] | 450[13][14] |
Note: The inhibitory potency can vary depending on the specific assay conditions.
Signaling Pathway and Inhibition Mechanism
2-Oxoglutarate-dependent dioxygenases catalyze the hydroxylation of a substrate by coupling the oxidative decarboxylation of 2-oxoglutarate to succinate and CO2. Inhibitors of these enzymes typically act by competing with the 2-oxoglutarate co-substrate for binding to the Fe(II) center in the enzyme's active site.
References
- 1. Inhibition of 2-oxoglutarate dependent oxygenases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-OXALYL GLYCINE | 5262-39-5 [chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Daprodustat (GSK1278863) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 11. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Molidustat - Wikipedia [en.wikipedia.org]
Novel 5-Oxopyrrolidine Derivatives Showcase Potent Anticancer and Antimicrobial Activities
A comparative analysis of newly synthesized 5-oxopyrrolidine derivatives reveals their significant potential as therapeutic agents. Recent studies highlight the promising anticancer and antimicrobial properties of these compounds, with several derivatives demonstrating superior activity against multidrug-resistant pathogens and various cancer cell lines. This guide provides an objective comparison of their biological performance, supported by experimental data and detailed methodologies.
Researchers have successfully synthesized and characterized a range of novel 5-oxopyrrolidine derivatives, identifying specific structural modifications that enhance their biological efficacy. Notably, derivatives bearing azole, diazole, and hydrazone moieties have been a focal point of recent investigations.[1] These compounds have been subjected to rigorous in vitro testing to determine their anticancer and antimicrobial capabilities, yielding promising candidates for further drug development.
Comparative Anticancer Activity
A series of 5-oxopyrrolidine derivatives (compounds 2 and 4-22 ) were evaluated for their in vitro anticancer activity against the A549 human lung adenocarcinoma cell line.[1] The study revealed a structure-dependent effect on cancer cell viability. Among the tested compounds, derivatives 18-22 exhibited the most potent anticancer activity.[1][2][3][4] These compounds significantly reduced the viability of A549 cells, highlighting the importance of a free amino group for enhanced anticancer potential and lower cytotoxicity towards non-cancerous cells.[1]
In a separate study, novel hydrazones bearing diphenylamine and 5-oxopyrrolidine moieties were synthesized and evaluated against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.[5] Compounds 8 (a 2-hydroxybenzylidene derivative) and 12 (a 2-hydroxynaphthalenylmethylene derivative) demonstrated the highest cytotoxicity in both 2D and 3D cell culture models.[5]
Another investigation focused on derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was shown to significantly enhance anticancer activity against A549 cells.[6]
Table 1: Comparative Anticancer Activity of Novel 5-Oxopyrrolidine Derivatives
| Compound/Derivative | Cancer Cell Line | Key Findings | Reference |
| 18-22 | A549 (Human Lung Adenocarcinoma) | Exerted the most potent anticancer activity among the series.[1][2][3][4] | [1],[2],[3],[4] |
| 8 (2-hydroxybenzylidene) | IGR39, MDA-MB-231, Panc-1 | Demonstrated high cytotoxicity in both 2D and 3D assays.[5] | [5] |
| 12 (2-hydroxynaphthalenylmethylene) | IGR39, MDA-MB-231, Panc-1 | Showed high cytotoxicity in both 2D and 3D assays.[5] | [5] |
| 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Human Lung Adenocarcinoma) | Showed the highest anticancer activity in the study.[7] | [7] |
| 1,3,4-oxadiazolethione and 4-aminotriazolethione derivatives | A549 (Human Lung Adenocarcinoma) | Significantly enhanced anticancer activity, superior to cytarabine.[6] | [6] |
Comparative Antimicrobial Activity
The antimicrobial potential of novel 5-oxopyrrolidine derivatives has been extensively studied, particularly against multidrug-resistant bacteria. Compound 21 , which features a 5-nitrothiophene substituent, displayed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid.[1][2][3][4] This activity was found to be comparable to vancomycin.[1]
In another study, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized.[8] A hydrazone derivative with a 5-nitrothien-2-yl fragment demonstrated potent activity against several bacterial strains, in some cases surpassing the control antibiotic cefuroxime.[8] This compound also showed excellent results in disrupting S. aureus and E. coli biofilms.[8] Similarly, a hydrazone with a benzylidene moiety showed very strong inhibition of S. aureus.[8]
It is noteworthy that many of the tested 5-oxopyrrolidine derivatives showed no significant activity against Gram-negative pathogens.[1]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Lead 5-Oxopyrrolidine Derivatives
| Compound/Derivative | S. aureus | L. monocytogenes | B. cereus | E. coli | Reference |
| 21 | Promising activity against multidrug-resistant strains | - | - | - | [1] |
| Hydrazone with 5-nitrothien-2-yl fragment | 3.90 | 3.90 | 7.8 | >250 | [8] |
| Hydrazone with benzylidene moiety | 3.9 | - | - | - | [8] |
| Cefuroxime (Control) | 7.8 | - | 62.4 | - | [8] |
| Vancomycin (Control) | Activity comparable to Compound 21 | - | - | - | [1] |
Experimental Protocols
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2)
The synthesis of the initial compound for a series of derivatives involved the reaction of N-(4-aminophenyl)acetamide (1) with itaconic acid in water at reflux.[1] This reaction yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), which serves as a precursor for further modifications to introduce azole, diazole, and hydrazone moieties.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] Human A549 pulmonary epithelial cells were used as the in vitro model.[6] The assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity upon treatment with the compounds suggests a cytotoxic or anti-proliferative effect. Cells were exposed to the compounds for a specified period (e.g., 24 hours), and cell viability was assessed and compared to untreated controls and reference drugs like cisplatin.[3][7]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the 5-oxopyrrolidine derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8] The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined using broth microdilution methods against various bacterial strains, including multidrug-resistant Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, and Escherichia coli.[1][8]
Visualizing the Path to Discovery
The development and evaluation of these novel compounds follow a structured workflow, from initial synthesis to comprehensive biological characterization.
Caption: Workflow from synthesis to lead identification.
Neuroprotective Potential and Other Activities
Beyond anticancer and antimicrobial applications, some 5-oxopyrrolidine derivatives have been investigated for their neuroprotective effects. A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were found to exhibit protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity in vitro.[9] One derivative, 12k , showed higher potency than the reference compound ifenprodil and was able to attenuate Ca2+ influx, suggesting its potential as a neuroprotective drug candidate.[9]
Furthermore, other studies have explored the role of novel 2-oxopyrrolidine derivatives in activating the Nrf-2 signaling pathway, which is crucial for enhancing antioxidant capacity in human epidermal keratinocytes.[10] This highlights the diverse therapeutic potential of the 5-oxopyrrolidine scaffold.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 5. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Staedel-Rugheimer and Gutknecht Pyrazine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic aromatic compounds, the construction of the pyrazine core is a frequent necessity. Among the classical methods, the Staedel-Rugheimer and Gutknecht syntheses, both dating back to the late 19th century, remain fundamental approaches. This guide provides a detailed comparison of these two methods, offering insights into their mechanisms, substrate scope, and practical considerations, supported by available experimental data.
At a Glance: Key Differences
| Feature | Staedel-Rugheimer Synthesis | Gutknecht Synthesis |
| Year Developed | 1876 | 1879 |
| Starting Materials | α-Haloketone and Ammonia | α-Diketone monoxime or α-hydroxyimino ketone |
| Intermediate | α-Amino ketone | α-Amino ketone |
| Key Transformation | Nucleophilic substitution of a halide with ammonia to form the α-amino ketone intermediate. | Reduction of an oxime to form the α-amino ketone intermediate. |
| Primary Advantage | Utilizes readily available α-haloketones. | Avoids the use of often lachrymatory α-haloketones. |
| Primary Disadvantage | Potential for side reactions from reactive starting materials.[1] | The α-amino ketone intermediate can be unstable.[1] |
Data Presentation: A Comparative Overview
Direct, side-by-side comparative studies of the Staedel-Rugheimer and Gutknecht syntheses for the same pyrazine derivatives are scarce in the literature. However, by compiling data from various sources, a general performance comparison can be made.
| Product | Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2,5-Diphenylpyrazine | Staedel-Rugheimer | 2-Chloroacetophenone, Ammonia | Reflux in ethanol | Not explicitly stated, but implied to be a viable laboratory preparation. | [2] |
| 2,5-Dimethylpyrazine | Gutknecht (via aminoacetone self-condensation) | Aminoacetone | pH-dependent self-condensation followed by oxidation. | Yields can be variable and are often optimized in biosynthetic approaches. Chemical synthesis yields are not consistently high. | [3] |
| Substituted Pyrazines | Gutknecht | α-Oximino ketone | Reduction (e.g., with zinc in acetic acid or catalytic hydrogenation) followed by dimerization and oxidation. | Generally applicable for symmetrically substituted pyrazines. | [4] |
Note: The yields for these classical reactions are often moderate and can be highly dependent on the specific substrate and reaction conditions. Modern synthetic methods often provide higher yields and greater functional group tolerance.
Reaction Mechanisms
Both syntheses converge on the formation of an α-amino ketone, which then undergoes a self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine. The key difference lies in the initial formation of the α-amino ketone.
Staedel-Rugheimer Pyrazine Synthesis
The Staedel-Rugheimer synthesis begins with the reaction of an α-haloketone with an excess of ammonia. This is a nucleophilic substitution reaction where ammonia displaces the halide to form the corresponding α-amino ketone. Two molecules of the α-amino ketone then condense to form a dihydropyrazine, which is subsequently oxidized to the final pyrazine product.
Gutknecht Pyrazine Synthesis
The Gutknecht synthesis provides an alternative route to the crucial α-amino ketone intermediate.[5][6][7] This method typically starts from a ketone, which is first converted to an α-oximino ketone (or α-hydroxyimino ketone) by treatment with nitrous acid. This intermediate is then reduced to the α-amino ketone. From this point, the mechanism is identical to the Staedel-Rugheimer synthesis, involving self-condensation and subsequent oxidation.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of pyrazine derivatives using both methods. It is crucial to consult specific literature for detailed procedures tailored to the desired product.
Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine
This protocol is an illustrative example for the synthesis of 2,5-diphenylpyrazine.
Materials:
-
2-Chloroacetophenone
-
Aqueous Ammonia
-
Ethanol
Procedure:
-
Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The intermediate α-aminoacetophenone may precipitate and can be isolated.
-
The isolated α-aminoacetophenone is then heated in a suitable solvent (e.g., ethanol or acetic acid). The self-condensation and subsequent oxidation (often by air) will occur.
-
The crude 2,5-diphenylpyrazine can be purified by recrystallization from a suitable solvent like ethanol.
Gutknecht Synthesis of a Symmetrically Substituted Pyrazine
This protocol outlines the general steps for a Gutknecht synthesis.
Materials:
-
Starting Ketone
-
Sodium Nitrite
-
Hydrochloric Acid (or other mineral acid)
-
Reducing Agent (e.g., Zinc powder, Acetic Acid, or H₂/Pd)
-
Suitable Solvents
Procedure:
-
Formation of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., diethyl ether or acetic acid). Cool the solution in an ice bath (0-5 °C). Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid to generate nitrous acid in situ. Stir the reaction at low temperature until the formation of the α-oximino ketone is complete (monitored by TLC).
-
Reduction to the α-Amino Ketone: Isolate the crude α-oximino ketone. The reduction can be carried out using various methods. For example, by dissolving the α-oximino ketone in acetic acid and adding zinc powder portion-wise while controlling the temperature. Alternatively, catalytic hydrogenation can be employed.
-
Dimerization and Oxidation: The resulting α-amino ketone solution is often neutralized and then allowed to stand, during which it will spontaneously dimerize to the dihydropyrazine. Oxidation to the aromatic pyrazine can be achieved by bubbling air through the solution or by adding a mild oxidizing agent.
-
Purification: The final pyrazine product is then extracted into an organic solvent, dried, and purified by distillation or recrystallization.
Conclusion
Both the Staedel-Rugheimer and Gutknecht syntheses are historically significant and still conceptually relevant methods for the preparation of symmetrically substituted pyrazines. The choice between the two often depends on the availability and reactivity of the starting materials. The Staedel-Rugheimer synthesis is direct but may suffer from side reactions due to the reactive nature of α-haloketones. The Gutknecht synthesis offers a milder alternative for the formation of the α-amino ketone intermediate, avoiding the use of lachrymatory α-haloketones, though the stability of the intermediate can be a concern. For complex, unsymmetrically substituted pyrazines, modern cross-coupling and condensation strategies are generally preferred due to their higher efficiency, milder conditions, and broader substrate scope. Nevertheless, a thorough understanding of these classical syntheses provides a strong foundation for any chemist working in the field of heterocyclic chemistry.
References
Safety Operating Guide
Proper Disposal of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and disposal procedures for 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
Proper handling and disposal of chemical waste are paramount in a laboratory setting. This guide provides a procedural, step-by-step approach for the safe disposal of this compound, a heterocyclic organic compound. The information is compiled from safety data sheets (SDS) of structurally similar compounds and general best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) and Handling:
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing. | To prevent skin contact which can cause irritation or burns.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary. | To avoid inhalation of dust or fumes which may cause respiratory irritation.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][2] | To prevent accidental ingestion and maintain good laboratory practice. |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved waste disposal plant.[1] Do not discharge into drains, waterways, or soil.[1]
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Methodologies:
-
Preparation and Segregation:
-
Handling Spills and Residues:
-
Solid Waste: For small amounts of solid waste, carefully sweep or vacuum the material and place it into the designated waste container.[5] Avoid generating dust.
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, paper towels, or contaminated PPE, should also be placed in the hazardous waste container.[4]
-
Empty Containers: "Empty" containers may retain product residue and should be treated as hazardous waste. They must be disposed of in the same manner as the chemical itself.[6]
-
-
Container Management:
-
Final Disposal:
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety protocols and the most current regulatory guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
